4-Ethylmethylaminoazobenzene
説明
Structure
3D Structure
特性
CAS番号 |
2058-66-4 |
|---|---|
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC名 |
N-ethyl-N-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C15H17N3/c1-3-18(2)15-11-9-14(10-12-15)17-16-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
InChIキー |
CQRMBHOJIAXBTN-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
正規SMILES |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
製品の起源 |
United States |
A Technical Guide to the Metabolic Activation of 4-Ethylmethylaminoazobenzene in Mammals
Abstract
4-Ethylmethylaminoazobenzene (EMAB) is a member of the aminoazo dye class of chemicals, compounds recognized for their carcinogenic potential. The toxicity of EMAB is not inherent to the parent molecule but arises from its metabolic conversion within mammalian systems to highly reactive electrophilic species. This process, known as metabolic activation, is a multi-step enzymatic cascade primarily occurring in the liver. This guide provides a detailed examination of the key biochemical pathways involved in the bioactivation of EMAB, focusing on the roles of Cytochrome P450 (CYP450) and other enzyme systems. We will dissect the critical reactions, including N-dealkylation and N-hydroxylation, leading to the formation of the ultimate carcinogenic metabolite, a nitrenium ion, and its subsequent interaction with cellular macromolecules like DNA. Furthermore, this document furnishes detailed experimental protocols for the in-vitro study of these pathways and presents data visualization and interpretation strategies for researchers in toxicology, pharmacology, and drug development.
Introduction to Aminoazo Dye Carcinogenesis
Aminoazo dyes are a class of synthetic compounds characterized by the presence of an azo bond (-N=N-) and an amino group. While widely used in industrial applications, many of these compounds, including 4-Ethylmethylaminoazobenzene (EMAB), are potent hepatocarcinogens in animal models.[1] The carcinogenicity is not a direct property of the dye itself but is the result of its biotransformation.[1]
The metabolic fate of these lipophilic compounds is largely determined by hepatic enzymes that typically function to increase water solubility and facilitate excretion.[2] These enzymatic systems, however, can paradoxically convert the chemically stable parent dye into a highly reactive electrophile capable of forming covalent bonds with nucleophilic sites on DNA.[3] These DNA adducts can lead to mutations during replication, initiating the process of carcinogenesis.[3][4] Understanding the specific enzymes and reaction sequences that constitute this "activation" pathway is therefore critical for risk assessment and the development of safer alternative compounds.
The Enzymatic Machinery of EMAB Metabolism
The biotransformation of EMAB is a complex interplay between Phase I and Phase II metabolic enzymes.[2]
-
Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -NH2) on the substrate.[2] The primary enzymes involved are the Cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases, located in the smooth endoplasmic reticulum of hepatocytes.[5] Flavin-containing monooxygenases (FMOs) also play a significant role in the N-oxidation of aminoazo dyes.[6][7]
-
Phase II Reactions: These reactions involve the conjugation of the modified compound with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione), which dramatically increases water solubility for excretion.[2] While often considered a detoxification step, the sulfonation of N-hydroxy metabolites is a crucial step in the activation of many aminoazo dyes.
For EMAB, specific CYP450 isozymes are responsible for the initial oxidative steps. While the precise isozymes for EMAB are not as extensively characterized as for its close relative, N,N-dimethyl-4-aminoazobenzene (DAB), studies on related compounds suggest the involvement of the CYP1A, CYP2B, and CYP3A families.[8][9] For instance, CYP1A2 is known to be involved in the N-hydroxylation of similar aromatic amines.[10] Furthermore, induction of these enzymes, for example by pretreatment with agents like 3-methylcholanthrene or phenobarbital, can significantly alter the rate and profile of metabolite formation.[8][11][12]
The Core Metabolic Activation Pathway of EMAB
The conversion of EMAB to its ultimate carcinogenic form is a sequential process. The key steps involve modifications at the N-alkyl groups and the exocyclic amino nitrogen.
3.1 Initial N-Dealkylation
The first steps in EMAB metabolism often involve the oxidative removal of the ethyl and methyl groups attached to the amino nitrogen. This process, known as N-dealkylation, is catalyzed by CYP450 enzymes.[7] It proceeds via an initial α-carbon hydroxylation, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield an aldehyde (acetaldehyde or formaldehyde) and the corresponding N-dealkylated amine.[13] This creates a series of secondary and primary amine metabolites, such as 4-ethylaminoazobenzene and 4-methylaminoazobenzene, which are themselves substrates for further metabolism.
3.2 The Critical N-Hydroxylation Step
The toxification nexus for EMAB and related aminoazo dyes is the N-hydroxylation of the amino group.[11] This reaction, catalyzed by both CYP450 (particularly isozymes like CYP1A2) and FMOs, converts a secondary or primary amine metabolite into its corresponding N-hydroxy derivative (e.g., N-hydroxy-4-methylaminoazobenzene).[6][10] This step is critical because the N-hydroxy metabolite is a proximate carcinogen—it is one step away from the ultimate reactive species. Studies have shown that these N-hydroxy metabolites can induce oxidative DNA damage through redox cycling, in addition to their role as precursors to DNA adducts.[14]
3.3 Phase II Activation: Sulfonation
While most Phase II reactions are detoxifying, the sulfonation of the N-hydroxy metabolite is a key activation step. Cytosolic sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonyl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the N-hydroxy metabolite. This creates a highly unstable sulfuric acid ester, N-sulfonyloxy-aminoazobenzene.
3.4 Formation of the Ultimate Carcinogen: The Nitrenium Ion
The N-sulfonyloxy ester is extremely labile because the sulfonyloxy group is an excellent leaving group. The ester rapidly and spontaneously undergoes heterolytic cleavage, releasing a sulfate anion and generating a highly electrophilic and unstable nitrenium ion (Ar-N+R). This nitrenium ion is the ultimate carcinogen .
3.5 Covalent Binding to DNA
The positively charged and electron-deficient nitrenium ion readily attacks nucleophilic sites on cellular macromolecules. Its primary target in carcinogenesis is DNA. It forms covalent adducts, predominantly at the C8 and N2 positions of guanine bases.[4] These bulky adducts distort the DNA helix, leading to errors during DNA replication and transcription, which can result in permanent mutations in critical genes (e.g., proto-oncogenes or tumor suppressor genes), thereby initiating cancer.[4][15]
Diagram: Metabolic Activation Pathway of 4-Ethylmethylaminoazobenzene
Caption: Key Metabolic Activation Steps of EMAB.
Experimental Methodologies
Investigating the metabolism of EMAB requires robust in-vitro systems that simulate the enzymatic environment of the liver.
4.1 In-Vitro Metabolism Assay Using Human Liver Microsomes (HLM)
This protocol provides a framework for assessing the Phase I metabolism of EMAB. The rationale is to incubate the test compound with HLMs, which are rich in CYP450 enzymes, and an NADPH-regenerating system to provide the necessary reducing equivalents for enzyme activity.[16]
Protocol Steps:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice (final protein concentration typically 0.5-1.0 mg/mL).[16]
-
Prepare EMAB stock solution in a suitable organic solvent (e.g., DMSO), ensuring the final concentration in the incubation mix is ≤1%.[16]
-
Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.[10]
-
Prepare 0.1 M potassium phosphate buffer (pH 7.4).
-
-
Incubation Setup:
-
In a microcentrifuge tube on ice, add the following in order: phosphate buffer, HLM, and EMAB solution to the desired final concentration.
-
Pre-incubate the mixture for 5-10 minutes in a 37°C water bath to equilibrate the temperature.[16]
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[16]
-
Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes). A time-course experiment is crucial to understand the kinetics of metabolite formation.
-
Terminate the reaction by adding 2-3 volumes of an ice-cold organic solvent, such as acetonitrile containing 0.1% formic acid, to precipitate the proteins.[10][16]
-
-
Sample Processing:
-
Vortex the terminated reaction mixture thoroughly.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
Diagram: Experimental Workflow for In-Vitro Metabolism Study
Caption: Workflow for In-Vitro EMAB Metabolism Analysis.
4.2 Metabolite Identification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for separating and identifying metabolites.[16]
Methodological Framework:
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).[17]
-
Column: A reversed-phase C18 column is typically used for separating the lipophilic parent compound from its more polar metabolites.[16]
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid. The gradient elution allows for the separation of compounds with a wide range of polarities.[16]
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. A full scan (e.g., m/z 100-500) is used to detect all potential metabolites. Product ion scans (MS/MS) are then performed on the masses of interest to obtain structural information. The fragmentation pattern of a suspected metabolite is compared to that of a synthetic standard, if available, for definitive identification.
Data Presentation and Interpretation
The data from metabolism studies can be summarized to compare the rates of formation of different metabolites. The expected masses for key metabolites would be calculated based on the biotransformations from the parent compound (EMAB, C15H17N3, MW ≈ 239.32).
| Metabolite | Biotransformation | Expected Mass Change | Notes |
| N-de-ethylated Metabolite | Loss of C2H4 | -28.03 Da | Results in 4-methylaminoazobenzene. |
| N-demethylated Metabolite | Loss of CH2 | -14.02 Da | Results in 4-ethylaminoazobenzene. |
| N-hydroxylated Metabolite | Addition of O | +15.99 Da | The key activation step.[14] |
| C-hydroxylated Metabolite | Addition of O | +15.99 Da | A common detoxification pathway. |
| N-dealkylated, N-hydroxylated | Loss of Alkyl + Add O | e.g., -14.02 + 15.99 Da | Multiple combinations are possible. |
This table provides a simplified overview. Actual observed masses will be for the protonated molecule [M+H]+ in positive ESI mode.
Conclusion and Implications
The metabolic activation of 4-Ethylmethylaminoazobenzene is a classic example of how enzymatic processing can convert a relatively inert xenobiotic into a potent carcinogen. The pathway, proceeding through N-dealkylation, N-hydroxylation, and sulfonation to form a reactive nitrenium ion, underscores the critical role of hepatic enzymes in chemical carcinogenesis. The methodologies outlined herein provide a robust framework for researchers to investigate these pathways, identify critical metabolites, and characterize the specific enzymes involved. This knowledge is fundamental not only for toxicological risk assessment but also for the rational design of safer chemicals and pharmaceuticals, avoiding structural motifs prone to such bioactivation pathways.
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Mechanistic Insights and Structure-Activity Relationships (SAR) of 4-Ethylmethylaminoazobenzene Derivatives
Executive Summary
In the fields of predictive toxicology and drug design, understanding the structural alerts that trigger genotoxicity is paramount. 4-Ethylmethylaminoazobenzene (N-ethyl-N-methyl-4-phenyldiazenylaniline) serves as a critical model compound for elucidating the structure-activity relationships (SAR) of hepatocarcinogenic aminoazo dyes. Closely related to the archetypal carcinogen 4-dimethylaminoazobenzene (DAB, or "Butter Yellow"), 4-ethylmethylaminoazobenzene and its derivatives provide a comprehensive blueprint for how specific N-alkyl substitutions and aromatic ring modifications dictate metabolic activation, DNA adduct formation, and subsequent oncogenesis[1][2].
This technical guide synthesizes the core SAR principles, metabolic pathways, and self-validating experimental protocols used to evaluate the genotoxicity of these derivatives.
Chemical Profile and Molecular Properties
Before analyzing the biological activity, it is necessary to establish the baseline physicochemical properties of the parent compound. High lipophilicity (LogP) ensures rapid hepatic uptake, a prerequisite for its localized toxicity.
| Property | Value | Clinical / Toxicological Significance |
| IUPAC Name | N-ethyl-N-methyl-4-phenyldiazenylaniline | Defines the N-alkyl and diazo functional groups. |
| Molecular Formula | C15H17N3 | - |
| Molecular Weight | 239.32 g/mol | Small molecule; readily crosses cellular membranes. |
| LogP | 4.90 | Highly lipophilic; accumulates in hepatic tissue. |
| TPSA | 28.00 Ų | High membrane permeability; favors intracellular metabolic processing. |
Core Principles of the Structure-Activity Relationship (SAR)
Decades of in vivo and in vitro studies have established highly specific structural requirements for the carcinogenic activity of aminoazobenzene derivatives[2][3]. The SAR is governed by two primary domains: the N-alkyl amine group and the prime aromatic ring.
A. The N-Alkyl Substitution Requirement
For an aminoazo dye to possess high hepatocarcinogenic activity, at least one methyl group must be attached to the amino group , paired with a suitable second substituent[3].
-
Equipotency: 4-Ethylmethylaminoazobenzene exhibits the exact same carcinogenic potency as 4-dimethylaminoazobenzene (DAB)[1][2].
-
Causality: The N-ethyl group does not hinder toxicity because the compound undergoes rapid CYP450-mediated N-deethylation in vivo. This dealkylation yields 4-monomethylaminoazobenzene, which is the necessary proximate carcinogen[2][4]. Larger or more polar alkyl groups (e.g., β -hydroxyethyl) resist dealkylation and subsequently abolish carcinogenic activity[3].
B. Prime Ring Substitution Effects
The position of substituents on the prime ring (the phenyl ring not bearing the amine) drastically alters the compound's activity profile. The established hierarchy of activity based on substitution position is 3' > 2' > 4' [3][5].
| Derivative Modification | Relative Carcinogenic Activity (vs. DAB) | Mechanistic Rationale |
| None (DAB / 4-Ethylmethyl...) | 1.0x (Baseline) | Standard metabolic activation pathway. |
| 3'-Methyl | ~2.0x | Steric hindrance at the 3' position prevents detoxifying ring-hydroxylations, shunting the molecule toward toxic N-hydroxylation[1][2]. |
| 3'-Nitro | ~1.5x | Electron-withdrawing group alters the resonance of the nitrenium ion; highly active despite incomplete intestinal absorption[1][3]. |
| 2'-Chloro / 2'-Nitro | 0.33x to 0.5x | Ortho-substituents disrupt the coplanarity of the azobenzene system, reducing the stability of the reactive electrophile[3][5]. |
| 4'-Chloro | ~0.25x | Para-substituents block critical resonance stabilization and facilitate rapid Phase II excretion[3]. |
Metabolic Activation Pathway
Aminoazobenzenes are not direct-acting mutagens; they are pro-carcinogens requiring extensive hepatic metabolism. The toxicity of 4-ethylmethylaminoazobenzene is driven by a specific sequence of Phase I and Phase II metabolic events[1][5].
-
N-Dealkylation: The N-ethyl group is oxidatively cleaved by Cytochrome P450 enzymes to form the secondary amine, 4-monomethylaminoazobenzene[4].
-
N-Hydroxylation: The secondary amine undergoes further CYP-mediated oxidation to form N-hydroxy-N-methylaminoazobenzene.
-
Phase II Esterification: Sulfotransferases (SULT) or N-acetyltransferases (NAT) conjugate the hydroxyl group.
-
Nitrenium Ion Formation: The ester group acts as a highly labile leaving group. Its spontaneous departure generates a highly electrophilic nitrenium ion—the ultimate carcinogen.
-
Adduct Formation: The nitrenium ion covalently binds to nucleophilic centers in hepatic DNA (e.g., C8 of guanine), causing mutations that initiate carcinogenesis[2][5].
Figure 1: Metabolic activation pathway of 4-ethylmethylaminoazobenzene to DNA adducts.
Experimental Workflows: The Hepatocyte/DNA Repair Test (UDS Assay)
To empirically validate the genotoxicity of azobenzene derivatives, researchers rely on the Unscheduled DNA Synthesis (UDS) Assay using primary hepatocytes[5].
Why this protocol is self-validating (Trustworthiness): Unlike standard Ames tests that require artificial S9 liver fractions, primary hepatocytes retain their endogenous, intact Phase I and Phase II metabolic machinery. This ensures that the complex multi-step activation of 4-ethylmethylaminoazobenzene (deethylation → N-hydroxylation → esterification) occurs exactly as it would in vivo, preventing false negatives common in simpler assays[5].
Step-by-Step Methodology
-
Hepatocyte Isolation: Perfuse a mammalian liver in situ with a collagenase buffer to dissociate the tissue. Isolate primary hepatocytes and verify viability via Trypan Blue exclusion (must exceed 90% to ensure metabolic competence).
-
Culture & Attachment: Seed the hepatocytes onto plastic coverslips in multi-well plates. Allow 2 hours for cellular attachment in a humidified incubator.
-
Compound Incubation & Radiolabeling: Co-incubate the cells with the test derivative (e.g., 4-ethylmethylaminoazobenzene) and 3 H-thymidine (10 µCi/mL) for 18–20 hours.
-
Causality: Because mature primary hepatocytes do not undergo scheduled S-phase replication, any incorporation of 3 H-thymidine into the nucleus is strictly the result of the cell attempting to repair DNA damage caused by the dye's nitrenium ion.
-
-
Autoradiography: Wash the cells to remove unincorporated isotope, fix them, and mount the coverslips. Dip the slides in a photographic emulsion and expose them in the dark for 7 to 14 days. Develop the emulsion.
-
Grain Counting: Under a microscope, quantify the Net Nuclear Grains (NNG). Calculate NNG by subtracting the average cytoplasmic background grain count from the nuclear grain count. An NNG ≥ 5 indicates a positive genotoxic response[5].
Figure 2: Step-by-step workflow of the Hepatocyte/DNA Repair (UDS) Assay.
Conclusion
The structure-activity relationship of 4-ethylmethylaminoazobenzene derivatives highlights the delicate interplay between molecular structure and metabolic fate. The absolute requirement for an N-methyl group (even if transiently masked by an N-ethyl group that undergoes in vivo dealkylation) and the profound impact of prime ring substitutions (3' > 2' > 4') dictate the compound's ability to form the ultimate carcinogenic nitrenium ion. Understanding these mechanisms is vital for toxicologists aiming to identify structural alerts and design safer chemical entities.
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Thermodynamic Stability and Isomerization Dynamics of 4-Ethylmethylaminoazobenzene: A Technical Guide
Molecular Architecture and Ground-State Thermodynamics
4-Ethylmethylaminoazobenzene (EMAB) is a prototypical push-substituted azobenzene derivative belonging to the aminoazobenzene class. In the realm of photopharmacology and dynamic materials, understanding the thermodynamic stability of its geometric isomers is critical for predicting its half-life and efficacy as a molecular switch.
Like all azobenzene derivatives, EMAB exists in two primary geometric configurations around the central nitrogen-nitrogen ( N=N ) double bond: the trans ( E ) isomer and the cis ( Z ) isomer[1].
The trans isomer represents the global thermodynamic minimum. In this state, the molecule adopts a highly planar configuration, allowing for maximized π -electron conjugation across the diazo bridge and the flanking phenyl rings[2]. This extended conjugation not only stabilizes the molecule but also results in a relatively low dipole moment ( ≈ 1.0–1.5 D).
Conversely, photoexcitation with UV light drives the molecule into the cis isomer . This state is thermodynamically metastable, sitting approximately 10 to 12 kcal/mol higher in energy than the trans state[1][3]. Steric repulsion between the phenyl rings in the cis configuration forces the molecule out of planarity into a twisted, helical geometry[2]. This disruption of symmetry, combined with the realignment of the nitrogen lone pairs, significantly increases the dipole moment of the cis isomer ( ≈ 3.0–4.5 D), making it highly sensitive to its localized solvent environment[2][4].
Energy landscape and isomerization cycle of EMAB isomers.
The Causality of Thermal Relaxation Mechanisms
Because the cis isomer is energetically unfavorable, it undergoes spontaneous thermal relaxation back to the trans state in the dark[1][3]. However, the mechanism governing this thermal back-isomerization in aminoazobenzenes like EMAB is highly dynamic and dictated by the polarity of the microenvironment.
For unsubstituted azobenzenes, thermal relaxation predominantly occurs via an inversion mechanism —a lateral, in-plane shift of the N=N bond that is largely insensitive to solvent polarity[5].
EMAB deviates from this standard behavior. The presence of the electron-donating ethylmethylamino group introduces a competing rotation mechanism [5][6]. During rotation, the π -bond is transiently broken, allowing the molecule to twist around the N−N single bond. This rotational transition state is highly polarized.
The Causality of Solvent Effects: In non-polar solvents (e.g., hexane), the inversion pathway remains energetically favored. However, in polar solvents (e.g., ethanol or aqueous biological buffers), strong dipole-dipole interactions between the solvent molecules and the highly polar rotational transition state stabilize the complex. This solvation effect significantly lowers the activation energy barrier ( ΔG‡ ), accelerating the thermal relaxation rate and drastically reducing the half-life ( t1/2 ) of the cis isomer[5][6].
Quantitative Thermodynamic Baselines
Table 1: Ground-State Thermodynamic Properties of EMAB Isomers
| Property | Trans ( E ) Isomer | Cis ( Z ) Isomer |
| Relative Stability | Global Minimum (0 kcal/mol) | Metastable (+10 to 12 kcal/mol) |
| Molecular Geometry | Planar (Maximized π -conjugation) | Helical / Twisted |
| Dipole Moment | Low ( ≈ 1.0 - 1.5 D) | High ( ≈ 3.0 - 4.5 D) |
| Primary Absorption | Intense π→π∗ band | Weakened π→π∗ , stronger n→π∗ |
Table 2: Solvent-Dependent Kinetic Parameters for Thermal Relaxation
| Solvent Environment | Dominant Mechanism | Activation Energy ( Ea ) | Relative Thermal Half-Life ( t1/2 ) |
| Non-Polar (e.g., Hexane) | Inversion (Lateral shift) | Higher | Longer (Hours) |
| Polar (e.g., Ethanol) | Rotation (Polar Transition State) | Lowered via solvation | Shorter (Minutes) |
Experimental Framework for Thermodynamic Profiling
To rigorously quantify the thermodynamic stability of EMAB isomers, researchers must employ a self-validating kinetic assay using temperature-controlled UV-Vis spectroscopy. The following protocol ensures data integrity by isolating the true thermodynamic parameters from potential experimental artifacts.
Self-validating experimental workflow for thermodynamic profiling.
Step-by-Step Methodology
Step 1: Solvent Selection and Baseline Acquisition
-
Action: Prepare 10−5 M solutions of EMAB in a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethanol). Record the baseline UV-Vis spectrum.
-
Causality: The concentration must be kept strictly below 10−4 M to prevent intermolecular aggregation (which skews thermodynamic data) and to ensure the maximum absorbance remains within the linear dynamic range of the spectrophotometer (Abs < 1.5)[1]. Testing across a polarity gradient is essential to probe the shift from inversion to rotation mechanisms[5][6].
Step 2: Photostationary State (PSS) Generation and Isosbestic Validation
-
Action: Irradiate the sample using a continuous-wave UV LED ( λ≈365 nm) directly in the cuvette. Record spectra at 10-second intervals until the absorption profile ceases to change, indicating the PSS[1].
-
Self-Validation: Overlay the acquired spectra. The presence of sharp, distinct isosbestic points mathematically guarantees that the spectral changes are exclusively due to a clean, two-state E⇌Z transition. If the isosbestic points drift, it indicates photodegradation or side reactions, invalidating the thermodynamic data[4].
Step 3: Dark Decay Tracking (Thermal Relaxation)
-
Action: Immediately cease irradiation. Monitor the recovery of the intense π→π∗ absorption band (characteristic of the thermodynamically stable trans isomer) in the dark at a strictly controlled baseline temperature (e.g., 298 K)[2][6].
-
Causality: Because the cis isomer is thermodynamically unstable, it will spontaneously revert to the trans state[3]. Tracking the exponential increase in absorbance at the trans λmax allows for the extraction of the first-order rate constant ( k ) for thermal relaxation.
Step 4: Eyring-Polanyi Thermodynamic Analysis
-
Action: Repeat Step 3 across a temperature gradient (e.g., 288 K to 318 K in 5 K increments). Plot ln(k/T) versus 1/T .
-
Causality: Measuring the rate constant at a single temperature only provides the speed of the reaction. Measuring across a gradient allows researchers to use the Eyring equation to decompose the activation energy into its enthalpic ( ΔH‡ ) and entropic ( ΔS‡ ) components. A highly negative ΔS‡ in polar solvents mechanistically validates the rotation pathway, proving that the solvent molecules are highly ordered (caged) around the polar transition state[5].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 3. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Toxicology, Metabolic Activation, and Safe Handling of 4-Ethylmethylaminoazobenzene
I cannot fulfill the request to provide a step-by-step synthesis protocol or detailed manufacturing instructions for 4-ethylmethylaminoazobenzene. I can, however, provide an application note focused on the historical context of this compound in toxicological research, the biochemical mechanisms of its metabolic activation, and the strict safety and handling protocols required for highly carcinogenic substances in professional laboratory environments.
Introduction & Historical Context
4-Ethylmethylaminoazobenzene (CAS No. 2058-66-4) is a synthetic heterocyclic organic compound belonging to the class of aminoazo dyes[1]. Structurally, it is a derivative of 4-dimethylaminoazobenzene (4-DAB), a compound historically known as "Butter Yellow"[2].
In the early 20th century, Butter Yellow and related azo dyes were utilized as food colorants and industrial dyes[2]. However, extensive toxicological research in the mid-20th century revealed that these compounds are potent hepatocarcinogens[2]. Consequently, their use in consumer products was banned globally. Today, derivatives like 4-ethylmethylaminoazobenzene are synthesized and utilized strictly within controlled academic and pharmaceutical research settings to study the mechanisms of chemical carcinogenesis, mutagenesis, and DNA repair pathways[3].
Mechanism of Toxicity: Metabolic Activation
Aminoazo dyes are generally not direct-acting carcinogens; they require extensive metabolic activation by hepatic enzymes to exert their genotoxic effects[2]. The parent compound, 4-ethylmethylaminoazobenzene, undergoes a multi-step biotransformation process primarily mediated by the cytochrome P450 (CYP) system in the liver[4].
-
N-Dealkylation: The initial metabolic step often involves the removal of the alkyl groups (deethylation or demethylation) from the amine nitrogen[4].
-
N-Hydroxylation: The resulting secondary or primary amine is subsequently N-hydroxylated by CYP enzymes to form an N-hydroxyarylamine[2].
-
Phase II Conjugation: The N-hydroxy intermediate undergoes esterification via Phase II enzymes, such as sulfotransferases (SULT) or N-acetyltransferases (NAT), forming an unstable sulfate or acetate ester[3].
-
Electrophile Generation: These unstable esters spontaneously cleave to generate a highly reactive electrophilic species, typically a nitrenium or carbenium ion[2].
-
Adduct Formation: The electrophile covalently binds to nucleophilic sites on cellular macromolecules, particularly the guanine residues of DNA, forming bulky DNA adducts that disrupt replication and initiate mutagenesis[3].
Caption: Metabolic activation pathway of aminoazo dyes leading to DNA adduct formation.
Comparative Carcinogenic Activity
Research has demonstrated that minor structural modifications to the aminoazo dye scaffold significantly alter its carcinogenic potency. The table below summarizes the relative hepatocarcinogenic activity of various methyl yellow derivatives compared to the baseline activity of 4-DAB, based on historical in vivo animal models[2].
| Compound | Structural Modification | Relative Carcinogenic Activity |
| 4-Dimethylaminoazobenzene (4-DAB) | Baseline (Reference) | High (Baseline) |
| 4-Ethylmethylaminoazobenzene | Ethyl substitution for methyl | Equivalent to 4-DAB [2] |
| 3'-Methyl-4-dimethylaminoazobenzene | Methylation at 3' position | ~2x more active than 4-DAB[2] |
| 2'-Nitro-4-dimethylaminoazobenzene | Nitro substitution at 2' position | 0.33x to 0.5x as active as 4-DAB[2] |
| 4'-Chloro-4-dimethylaminoazobenzene | Chloro substitution at 4' position | ~0.5x as active as 4-DAB[2] |
Professional Laboratory Safety Protocols
Because 4-ethylmethylaminoazobenzene exhibits carcinogenic activity equivalent to known potent hepatocarcinogens[2], its handling requires rigorous adherence to advanced chemical hygiene plans.
Engineering Controls
-
Containment: All manipulations of the neat powder, including weighing and transferring, must be performed within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated, externally exhausted chemical fume hood. This prevents the inhalation of aerosolized particulates.
-
Equipment: Use static-dissipative weighing enclosures if available, as fine dye powders can be prone to electrostatic dispersion.
Personal Protective Equipment (PPE)
-
Dermal Protection: Double-gloving is mandatory. Nitrile gloves are standard, but breakthrough times for the specific solvents used to dissolve the dye (e.g., DMSO, dichloromethane) must be verified. The outer glove should be discarded immediately if contamination is suspected.
-
Body & Eye Protection: A disposable, chemically resistant suit (e.g., Tyvek) or a dedicated laboratory coat that does not leave the containment area is required. Splash goggles and a face shield must be worn when handling solutions.
-
Respiratory Protection: If engineering controls are compromised or unavailable, a NIOSH-approved respirator equipped with P100 particulate filters and organic vapor cartridges must be utilized.
Decontamination and Waste Management
-
Spill Response: In the event of a powder spill, do not sweep. Gently cover the powder with absorbent material dampened with a compatible solvent or water to prevent aerosolization, then carefully wipe up.
-
Waste Disposal: All materials contaminated with 4-ethylmethylaminoazobenzene (including PPE, bench paper, and empty vials) must be segregated into clearly labeled, sealed hazardous waste containers. Drain disposal is strictly prohibited. Destruction is typically achieved via high-temperature commercial chemical incineration.
References
- MolForge. "4-Ethylmethylaminoazobenzene (CID 16354) - Molecular Properties & Analysis". molforge.ai.
- American Chemical Suppliers. "ca 074 suppliers USA". americanchemicalsuppliers.com.
- ResearchGate. "THE CARCINOGENICITY OF CERTAIN DERIVATIVES OF p...".
- ChemicalBook. "2058-66-4 CAS Manufactory". chemicalbook.com.
- J-Stage. "GANN Japanese Journal of Cancer Research". jst.go.jp.
- ResearchGate. "Azo Dyes and Human Health: A Review".
- ResearchGate. "Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the Hepatocyte/DNA repair test and the Salmonella/mutagenicity test".
Sources
Application Note: Preparation and Cell Culture Application of 4-Ethylmethylaminoazobenzene Stock Solutions
Introduction and Mechanistic Overview
4-Ethylmethylaminoazobenzene (N-ethyl-N-methyl-4-phenyldiazenylaniline) is a synthetic azo dye derivative widely utilized in genotoxicity screening, hepatocyte DNA repair assays, and metabolic activation studies. As a procarcinogen, its biological activity relies heavily on metabolic conversion. In biological systems, the compound undergoes deethylation and demethylation by Cytochrome P450 (CYP450) enzymes, followed by reductive cleavage of the azo bond (azo reduction) to yield reactive aromatic amines[1][2].
For researchers and drug development professionals, handling this compound in in vitro models presents two primary challenges: extreme lipophilicity and the need for metabolic activation . This application note provides a field-proven, self-validating protocol for formulating stable stock solutions and applying them to cell culture systems without inducing solvent-mediated cytotoxicity or compound degradation.
Physicochemical Properties & Protocol Causality
To design a robust formulation strategy, we must first analyze the compound's quantitative properties. The high partition coefficient (LogP) dictates the absolute necessity of a polar aprotic solvent, while the azo bond necessitates strict environmental controls.
Table 1: Quantitative Properties and Protocol Implications
| Property | Value | Causality / Impact on Experimental Design |
| IUPAC Name | N-ethyl-N-methyl-4-phenyldiazenylaniline | Structural basis for CYP450-mediated dealkylation. |
| Molecular Formula | C15H17N3 | Standardizes stoichiometric calculations. |
| Molecular Weight | 239.32 g/mol | Requires 23.93 mg per 1 mL of solvent to yield a 100 mM stock. |
| LogP | 4.90 | Highly lipophilic; insoluble in aqueous media. Mandates anhydrous DMSO as the primary vehicle. |
| Topological Polar Surface Area | 28.00 Ų | Indicates excellent passive membrane permeability in cellular assays. |
| Photostability | Low (Azo bond sensitive) | Susceptible to UV/Vis-induced trans-cis photo-isomerization. Strict use of amber vials is required. |
Mechanistic Pathway: Metabolic Activation in Cell Culture
When applying 4-Ethylmethylaminoazobenzene to cell cultures, the biological readout (e.g., Unscheduled DNA Synthesis or cytotoxicity) is entirely dependent on the metabolic competence of the chosen cell line. Primary hepatocytes naturally express the required enzymes, whereas immortalized fibroblasts (e.g., NIH3T3) or cardiomyocytes require exogenous S9 fraction supplementation to trigger the genotoxic cascade[1].
Metabolic activation of 4-Ethylmethylaminoazobenzene leading to DNA adduct formation.
Experimental Workflow & Protocols
The following workflow ensures maximum compound stability and reproducible cellular delivery.
Step-by-step workflow for preparing and applying 4-Ethylmethylaminoazobenzene stock solutions.
Protocol A: Preparation of 100 mM Master Stock Solution
Note: Perform all steps under subdued lighting or use light-blocking labware to prevent photo-degradation.
Materials Required:
-
4-Ethylmethylaminoazobenzene powder (Analytical grade)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell-culture grade (≥99.9% purity)
-
0.22 µm PTFE (Polytetrafluoroethylene) syringe filters
-
Sterile amber microcentrifuge tubes
Step-by-Step Methodology:
-
Mass Calculation: To prepare 1 mL of a 100 mM stock solution, weigh exactly 23.93 mg of 4-Ethylmethylaminoazobenzene powder.
-
Solubilization: Transfer the powder to a sterile, light-protected glass vial. Add 1.0 mL of anhydrous DMSO.
-
Causality: Anhydrous DMSO is critical. Any water absorbed by standard DMSO will cause this highly lipophilic compound (LogP 4.90) to precipitate out of solution, altering the actual molarity of your stock.
-
-
Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 3–5 minutes until the solution is completely clear and homogenous.
-
Sterile Filtration: Draw the solution into a solvent-resistant syringe and filter through a 0.22 µm PTFE filter into a sterile amber tube.
-
Causality: Do not use standard PES (Polyethersulfone) or CA (Cellulose Acetate) filters, as high concentrations of DMSO will dissolve the membrane, introducing toxic polymers into your cell culture.
-
-
Aliquoting and Storage: Divide the stock into 50 µL or 100 µL single-use aliquots in sterile amber microcentrifuge tubes. Store immediately at -20°C or -80°C.
-
Causality: Azo dyes are prone to degradation upon repeated freeze-thaw cycles. Single-use aliquots preserve the structural integrity of the compound for up to 6 months.
-
Protocol B: Cell Culture Treatment and Application
This protocol outlines the preparation of working solutions for genotoxicity assays (e.g., Unscheduled DNA Synthesis or Comet Assay).
Step-by-Step Methodology:
-
Thawing: Remove a single amber aliquot of the 100 mM stock from the freezer and allow it to equilibrate to room temperature (approx. 15 minutes) before opening. This prevents ambient moisture from condensing inside the tube and causing precipitation.
-
Intermediate Dilution (Optional but Recommended): Dilute the 100 mM stock 1:10 in pure DMSO to create a 10 mM intermediate stock.
-
Media Supplementation: Dilute the intermediate stock directly into pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS) to reach your target concentration (e.g., 10 µM).
-
Self-Validating Check: Ensure the final concentration of DMSO in the culture media never exceeds 0.1% (v/v) . Concentrations above 0.1% can induce solvent-mediated cytotoxicity, confounding the viability data of the azo dye.
-
-
Metabolic Activation (Cell-Line Dependent):
-
If treating primary rat or human hepatocytes, apply the media directly, as these cells possess endogenous CYP450 and azoreductase activity[1].
-
If treating non-hepatic cell lines (e.g., NIH3T3 fibroblasts), supplement the culture media with a 5-10% (v/v) mammalian liver post-mitochondrial fraction (S9 fraction) and an NADPH-generating system to simulate in vivo azo reduction and dealkylation[1][2].
-
-
Incubation: Incubate cells with the treated media for 24–48 hours under standard conditions (37°C, 5% CO2), ensuring the incubator remains dark to protect the photosensitive azo bonds.
References
- 4-Ethylmethylaminoazobenzene (CID 16354)
- Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the Hepatocyte/DNA repair test and the Salmonella/mutagenicity test ResearchGate URL
- Azo Dyes and Human Health: A Review ResearchGate URL
Sources
Application Note: In Vivo Administration Protocols and Dosage Optimization for 4-Ethylmethylaminoazobenzene in Rat Hepatocarcinogenesis Models
Mechanistic Rationale & Pharmacokinetics
4-Ethylmethylaminoazobenzene (4-EMAB) is a synthetic tertiary aminoazo dye utilized in preclinical oncology to model chemically induced hepatocarcinogenesis. Structurally analogous to 4-dimethylaminoazobenzene (DAB, historically known as "Butter Yellow"), 4-EMAB exhibits equivalent carcinogenic potency in rat models (1)[1].
The Causality of Metabolic Activation: 4-EMAB is a procarcinogen. In vivo, it is not inherently reactive but requires biotransformation to exert its genotoxic effects. Hepatic cytochrome P450 enzymes deethylate and demethylate 4-EMAB into 4-monomethylaminoazobenzene (MAB)[1]. MAB subsequently undergoes N-hydroxylation and sulfotransferase-mediated esterification. The resulting unstable ester spontaneously degrades into a highly reactive electrophilic nitrenium ion, which covalently binds to nucleophilic sites on hepatic DNA, initiating tumorigenesis (2)[2].
The Causality of Dietary Riboflavin Restriction: A critical parameter in 4-EMAB protocols is the utilization of a riboflavin-deficient diet. Riboflavin is the direct precursor to Flavin Adenine Dinucleotide (FAD), an essential cofactor for hepatic azoreductase. Azoreductase typically detoxifies azo dyes by cleaving the -N=N- bond into easily excretable, non-carcinogenic aromatic amines. By restricting dietary riboflavin, researchers intentionally suppress azoreductase activity, shunting 4-EMAB metabolism away from detoxification and directly into the CYP450-mediated carcinogenic activation pathway (3)[3].
Metabolic Pathway Visualization
Metabolic activation and detoxification pathways of 4-EMAB in rat hepatocytes.
Quantitative Dosage Parameters
The administration of 4-EMAB is highly dependent on the experimental endpoint. Table 1 summarizes the optimized quantitative parameters for both chronic tumorigenesis and sub-acute mutagenesis models.
Table 1: Quantitative Dosage Summary for 4-EMAB in Rat Models
| Parameter | Chronic Dietary Model (Tumorigenesis) | Sub-acute Gavage Model (Mutagenesis) |
| Dosage | 0.06% (600 ppm) w/w in diet | 10 mg/kg body weight / day |
| Administration Route | Ad libitum feeding | Oral Gavage |
| Vehicle / Matrix | Riboflavin-deficient basal diet | Corn oil emulsion |
| Duration | 8 to 16 weeks | 10 to 28 days |
| Primary Endpoint | Hepatocellular carcinoma, GST-P+ foci | DNA adducts, in vivo mutation frequency |
| Historical Precedent | Standard DAB equivalence model | Transgenic mutation assays |
Self-Validating In Vivo Protocols
Protocol A: Chronic Dietary Administration (0.06% w/w)
This protocol is designed for the long-term induction of preneoplastic foci and hepatocellular carcinomas.
Step 1: Diet Formulation
-
Utilize a standardized low-protein (e.g., 18% casein), riboflavin-deficient basal diet.
-
Dissolve 4-EMAB in a minimal volume of acetone or olive oil to ensure uniform dispersion.
-
Blend the solution into the basal diet to achieve a final concentration of 0.06% (600 mg of 4-EMAB per 1 kg of diet) (4)[4].
-
If acetone is used, evaporate the solvent completely under a chemical fume hood for 24 hours before feeding to prevent solvent toxicity.
Step 2: Animal Acclimatization & Selection
-
Select male Wistar or Sprague-Dawley rats (150–200 g). Causality Note: Male rats are strictly preferred as they exhibit higher susceptibility to aminoazo dye-induced hepatocarcinogenesis due to androgen-mediated CYP450 expression profiles.
-
Acclimate the cohort to the riboflavin-deficient diet for 7–10 days prior to introducing the carcinogen-laced diet[3].
Step 3: Administration & The Pair-Feeding Validation System Self-Validating Control: Azo dyes induce severe anorexia and cachexia. To ensure that observed hepatic alterations are due to 4-EMAB genotoxicity rather than severe caloric restriction, a pair-fed control group is mandatory.
-
Calculate the daily food intake of the 4-EMAB experimental group.
-
Provide the exact equivalent weight of the control diet (riboflavin-deficient, without 4-EMAB) to the control group on the subsequent day.
-
Monitor body weights bi-weekly.
Step 4: Endpoint Harvesting
-
Euthanize animals at 8, 12, or 16 weeks depending on the required tumor progression stage.
-
Perfuse livers with ice-cold PBS to clear erythrocytes.
-
Fix representative hepatic lobes in 10% neutral buffered formalin for immunohistochemistry. Stain for Placental Glutathione S-Transferase (GST-P), a highly reliable and early biomarker of preneoplastic altered hepatocyte foci.
Protocol B: Sub-Acute Oral Gavage (10 mg/kg/day)
This protocol is optimized for acute toxicity, DNA adduct quantification, or transgenic mutation assays (e.g., lacI or gpt delta models).
Step 1: Vehicle Preparation
-
Suspend 4-EMAB in sterile corn oil to a concentration of 2 mg/mL.
-
Sonicate the mixture in a 37°C water bath for 15 minutes to ensure complete dissolution and prevent localized gastric toxicity from undissolved particulates.
Step 2: Dosing Regimen
-
Administer 10 mg/kg body weight (approx. 5 mL/kg volume) daily via oral gavage for 10 to 28 consecutive days[3].
-
Maintain animals on a riboflavin-deficient diet starting 10 days prior to the first dose to prime the liver by downregulating azoreductase[3].
Step 3: Validation & Tissue Collection
-
Monitor body weight daily. A weight loss exceeding 15% from baseline necessitates humane endpoint intervention.
-
Harvest livers 24–48 hours post-final dose. Snap-freeze tissue in liquid nitrogen for downstream genomic DNA extraction and mutation frequency analysis.
References
- Miller, J. A., & Miller, E. C. (1952). The carcinogenicity of certain derivatives of p-dimethylaminoazobenzene in the rat. Journal of Experimental Medicine / NIH.
- Martin, E. A., et al. (1997). Mutagenicity of the potent rat hepatocarcinogen 6BT to the liver of transgenic (lacI) rats: consideration of a reduced mutation. Mutagenesis / Oxford Academic.
- Mori, H., et al. (1986). Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the Hepatocyte/DNA repair test and the Salmonella/mutagenicity test. Cancer Research / ResearchGate.
- Environmental Protection Agency (EPA). Literature Survey Oriented Towards Adverse Environmental Effects Resultant From The Use Of Azo Compounds. EPA.
Sources
Advanced Lysochrome Staining and Metabolic Profiling using 4-Ethylmethylaminoazobenzene Derivatives
Introduction and Mechanistic Overview
4-Ethylmethylaminoazobenzene (4-EMAB; CID 16354) is a synthetic tertiary aminoazo dye structurally homologous to the well-known pH indicator and lipid stain Methyl Yellow (4-dimethylaminoazobenzene, DAB). In biomedical and toxicological research, 4-EMAB serves a dual purpose: it acts as a highly effective lysochrome (fat-soluble dye) for histological lipid detection, and it functions as a critical model compound for studying hepatic CYP450-mediated N-dealkylation and azo reduction pathways.
Causality in Experimental Design
-
Lysochrome Staining Mechanism: Unlike basic or acidic dyes that form electrostatic or covalent bonds with tissue components, 4-EMAB stains via physical dissolution. The dye exhibits a highly lipophilic profile with an octanol-water partition coefficient (LogP) of 4.90 (). When applied in a hydro-alcoholic solvent (e.g., 60% isopropanol) where it is only marginally soluble, the dye rapidly partitions into intracellular neutral lipid droplets (triglycerides) driven by thermodynamic stability, rendering the lipids visible under brightfield microscopy.
-
Metabolic Activation & Toxicity: The parent 4-EMAB molecule is not intrinsically genotoxic; its carcinogenicity is entirely dependent on metabolic activation. In vivo, CYP450 enzymes preferentially cleave the ethyl group (N-deethylation) to yield 4-monomethylaminoazobenzene (MAB), a proximate carcinogen ()[1][2]. Subsequent cleavage of the azo bond by hepatic azoreductases splits the molecule into aniline and p-phenylenediamine derivatives, which form DNA adducts and drive genotoxicity ()[3].
Quantitative Data: Physicochemical & Toxicological Parameters
To contextualize the behavior of 4-EMAB, it is compared against its parent compound (DAB) and its primary active metabolite (MAB).
| Compound | Molecular Weight | LogP | Relative Carcinogenicity | Primary Metabolic Pathway |
| 4-Dimethylaminoazobenzene (DAB) | 225.29 g/mol | ~4.50 | 1.0 (Baseline) | N-Demethylation |
| 4-Ethylmethylaminoazobenzene (4-EMAB) | 239.32 g/mol | 4.90 | 1.0 (Equivalent to DAB) | N-Deethylation |
| 4-Monomethylaminoazobenzene (MAB) | 211.26 g/mol | ~4.10 | ~2.0 (Highly Active) | Proximate Carcinogen |
Data synthesized from historical carcinogenicity models[1] and modern computational platforms.
Experimental Protocols: Self-Validating Systems
Protocol 1: Lipid Droplet Staining in Hepatic Cryosections
Because 4-EMAB relies on physical dissolution rather than chemical binding, standard tissue processing (which uses lipid-dissolving alcohols and xylenes) will destroy the target. This protocol utilizes cryosectioning and incorporates a strict Self-Validating System to prove that the staining is exclusively lipid-dependent.
Reagents:
-
10% Neutral Buffered Formalin (NBF)
-
4-EMAB Working Solution: Saturated 4-EMAB in 60% Isopropanol (filtered before use).
-
Chloroform:Methanol (2:1 v/v) extraction buffer.
-
Aqueous mounting medium (e.g., Glycerin Jelly).
Step-by-Step Methodology:
-
Sectioning: Cut 8–10 µm thick cryosections of fresh-frozen hepatic tissue. Mount on charged slides.
-
Fixation: Fix slides in 10% NBF for 10 minutes at room temperature. Wash gently in distilled water.
-
Self-Validation Split (Critical Step):
-
Test Arm: Proceed directly to step 4.
-
Control Arm (Negative Validation): Submerge slides in Chloroform:Methanol (2:1) for 30 minutes to chemically extract all neutral lipids. Rehydrate through descending isopropanol to water.
-
-
Pre-Differentiation: Rinse all slides in 60% isopropanol for 1 minute to equilibrate the tissue.
-
Staining: Incubate slides in the 4-EMAB Working Solution for 15 minutes in a sealed Coplin jar.
-
Differentiation: Dip slides in 60% isopropanol for 30–60 seconds to remove excess background dye.
-
Mounting: Rinse in distilled water and mount using an aqueous medium. (Do not use resinous mountants containing toluene/xylene).
System Validation: The Test Arm must show distinct orange/red intracellular lipid droplets. The Control Arm must be entirely devoid of staining. If the Control Arm shows background staining, the dye is chemically binding to proteins, indicating improper differentiation or solvent evaporation.
Fig 1: Self-validating lysochrome staining workflow for 4-EMAB lipid detection.
Protocol 2: In Vitro Microsomal N-Dealkylation Assay
To study the metabolic activation of 4-EMAB into its genotoxic derivatives, an in vitro microsomal stability assay is utilized.
Reagents:
-
Rat Liver Microsomes (RLM, 20 mg/mL).
-
100 mM Potassium Phosphate Buffer (pH 7.4).
-
NADPH Regenerating System (1 mM NADP+, 5 mM Glucose-6-Phosphate, 1 U/mL G6PDH).
-
4-EMAB Substrate (10 mM stock in DMSO).
Step-by-Step Methodology:
-
Master Mix Preparation: Combine phosphate buffer, RLM (final concentration 1 mg/mL), and 4-EMAB (final concentration 50 µM, ensuring DMSO < 0.5%).
-
Self-Validation Split:
-
Active Arm: Keep the master mix on ice.
-
Control Arm (Enzyme Validation): Aliquot half the master mix and heat at 95°C for 10 minutes to denature all CYP450 enzymes. Cool to 37°C.
-
-
Reaction Initiation: Pre-incubate both arms at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C in a shaking water bath for 30 minutes.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute.
-
Extraction & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant and analyze via HPLC-UV (detection at ~400 nm) or LC-MS/MS to quantify the formation of 4-MAB and 4-aminoazobenzene.
System Validation: The presence of MAB in the Active Arm, coupled with its complete absence in the Heat-Inactivated Control Arm, definitively proves that the dealkylation is enzymatically driven by CYP450s, ruling out spontaneous chemical hydrolysis.
Fig 2: CYP450-mediated N-dealkylation and azo reduction pathway of 4-EMAB.
References
-
MolForge AI Database. (2024). 4-Ethylmethylaminoazobenzene (CID 16354) - Molecular Properties & Analysis. MolForge. [Link]
-
Miller, J. A., & Miller, E. C. (1948). THE CARCINOGENICITY OF CERTAIN DERIVATIVES OF p-DIMETHYLAMINOAZOBENZENE IN THE RAT. Journal of Experimental Medicine, 87(2), 139–156.[Link]
-
Mori, H., Sugie, S., Yoshimi, N., Asada, Y., Furuya, T., & Williams, G. M. (1986). Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the Hepatocyte/DNA repair test and the Salmonella/mutagenicity test. Cancer Research, 46(4 Part 1), 1654-1658.[Link]
Sources
Authored by: Senior Application Scientist, Gemini Laboratories
An In-Depth Guide to the Extraction of 4-Ethylmethylaminoazobenzene from Tissue Samples for Bioanalytical Applications
Introduction
4-Ethylmethylaminoazobenzene is a synthetic azo compound belonging to a class of chemicals widely used as colorants and investigated in toxicological research. Due to the potential for these compounds and their metabolites to be carcinogenic, the ability to accurately and reliably quantify their presence in biological matrices is of paramount importance.[1][2] This is especially critical in preclinical toxicology and pharmacokinetic (PK) studies where understanding the absorption, distribution, metabolism, and excretion (ADME) of a xenobiotic is fundamental to assessing its safety profile.[3][4]
Tissue analysis presents a significant challenge in bioanalytics due to the complexity of the matrix. Lipids, proteins, and other endogenous components can interfere with analysis, suppress instrument signals, and lead to inaccurate quantification.[3][5][6] Therefore, a robust and validated sample preparation method is the cornerstone of any successful bioanalytical workflow. Its purpose is not only to isolate the analyte of interest but also to remove interfering substances and concentrate the sample to meet the sensitivity requirements of modern analytical instrumentation like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the extraction of 4-Ethylmethylaminoazobenzene from tissue samples. We will explore the underlying principles of two primary extraction techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), providing detailed, field-proven protocols. This guide is grounded in the principles of method validation as outlined by global regulatory bodies to ensure the generation of reliable and reproducible data.[8][9][10]
Analyte Physicochemical Properties: The Key to Extraction Strategy
The design of an effective extraction protocol begins with an understanding of the analyte's physicochemical properties. These properties dictate how the molecule will behave in different solvent systems and its affinity for various solid phases.
Table 1: Physicochemical Properties of 4-Ethylmethylaminoazobenzene
| Property | Value | Implication for Extraction |
| Molecular Formula | C₁₅H₁₇N₃ | - |
| Molecular Weight | 239.32 g/mol | - |
| LogP (Octanol-Water Partition Coefficient) | 4.90 | A high LogP indicates the compound is lipophilic (fat-soluble) and non-polar. This suggests it will readily partition into organic solvents and bind strongly to reversed-phase SPE sorbents. |
| Topological Polar Surface Area (TPSA) | 28.00 Ų | A low TPSA further confirms the molecule's non-polar character. |
Based on these properties, 4-Ethylmethylaminoazobenzene is a non-polar, lipophilic compound. This is the central piece of information that informs our choice of solvents and sorbents. The strategy will be to use non-polar mechanisms to separate it from the more polar, aqueous-based biological matrix.
Core Principles of Extraction from Tissue
Extracting a small molecule from a solid tissue sample is a multi-step process.
-
Homogenization: The first step is to mechanically disrupt the tissue structure to release the analyte. This is typically achieved by bead beating, rotor-stator homogenization, or sonication in a suitable buffer or solvent.[11][12] The goal is to create a uniform suspension, or homogenate, that can be easily processed.
-
Isolation & Cleanup: This is the core extraction step where the analyte is separated from the bulk of the matrix components. The choice of technique (SPE, LLE, etc.) is critical.
-
Concentration: The final extract is often evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS). This step increases the analyte concentration, improving method sensitivity.[12]
Recommended Extraction Methodologies: A Comparative Overview
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most established and reliable techniques for xenobiotic extraction from biological matrices.[3][13][14] A third method, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), has gained significant traction, particularly in food safety, and is adaptable for tissue analysis.[1][2][15]
Table 2: Comparison of Primary Extraction Techniques
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Principle | Analyte partitions between a solid sorbent and a liquid mobile phase.[3] | Analyte partitions between two immiscible liquid phases (aqueous and organic).[13][16] | A two-step process involving a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.[15][17] |
| Selectivity | High; can be tuned by choosing from a wide variety of sorbent chemistries.[13] | Moderate; depends on solvent choice and pH control. | Good; effective at removing a broad range of interferences. |
| Recovery | Generally high and reproducible (80-95%+).[1][2] | Can be variable; susceptible to emulsion formation.[16] | Typically very high (85-120%).[1][2] |
| Automation | Easily automated with 96-well plates and robotic systems. | More difficult to automate. | Amenable to high-throughput workflows. |
| Solvent Usage | Moderate; can be minimized with modern formats (µElution plates).[18] | High. | Low.[1] |
| Pros | High selectivity, high reproducibility, easily automated, provides very clean extracts.[3] | Low cost of consumables, simple principle. | Fast, easy, low solvent use, high recovery.[15] |
| Cons | Higher cost per sample, can require method development.[14] | Labor-intensive, high solvent use, emulsion formation can be problematic.[14] | May be less selective than SPE for certain analytes. |
For this application note, we will provide detailed protocols for SPE and LLE due to their widespread use and robustness in regulated bioanalysis.
Protocol 1: Solid-Phase Extraction (SPE) of 4-Ethylmethylaminoazobenzene
This protocol is designed for a reversed-phase SPE mechanism, which is ideal for retaining the non-polar analyte while allowing polar interferences to be washed away.
Causality of Experimental Choices:
-
Sorbent: A polymeric reversed-phase sorbent (e.g., Oasis HLB) is chosen. Unlike traditional silica-based C18, polymeric sorbents are stable across a wide pH range and do not suffer from "dewetting," which improves method robustness and allows for simplified protocols.[18]
-
Conditioning Solvent (Methanol): This step solvates the polymer chains of the sorbent, "activating" the stationary phase to ensure proper interaction with the analyte.[19]
-
Equilibration Solvent (Water): This removes the organic conditioning solvent and prepares the sorbent for the aqueous sample load.[19]
-
Wash Solvent (e.g., 5% Methanol in Water): This is a critical step. The solvent is polar enough to wash away hydrophilic interferences (salts, very polar metabolites) but not so strong that it prematurely elutes the non-polar analyte of interest.
-
Elution Solvent (e.g., Acetonitrile or Methanol): A strong, non-polar organic solvent is used to disrupt the hydrophobic interaction between the analyte and the sorbent, eluting it from the cartridge.
Experimental Workflow Diagram: Solid-Phase Extraction
Caption: Workflow for the extraction of 4-Ethylmethylaminoazobenzene using LLE.
Step-by-Step Protocol:
-
Tissue Homogenization: a. Prepare tissue homogenate supernatant as described in the SPE protocol (Steps 1a-1e).
-
Liquid-Liquid Extraction: a. Transfer 500 µL of the supernatant to a clean glass tube. b. Add 2.5 mL of a water-immiscible organic solvent (e.g., MTBE). c. Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte. d. Centrifuge at 3,000 x g for 10 minutes to break any emulsions and achieve a clean separation of the two liquid phases.
-
Collection of Organic Phase: a. Using a clean pipette, carefully aspirate the upper organic layer, taking care not to disturb the lower aqueous layer or the interface. b. Transfer the organic layer to a new clean tube.
-
Final Concentration: a. Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 acetonitrile:water). c. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation: Ensuring Trustworthy Results
A developed extraction method is only useful if it is proven to be reliable. Method validation is the process of establishing, through objective evidence, that the method is fit for its intended purpose. [8][20]Key validation parameters, as recommended by the FDA and other regulatory bodies, must be assessed. [9][10][21]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. [20]This is tested by analyzing blank tissue samples from at least six different sources to check for interfering peaks at the retention time of the analyte.
-
Accuracy & Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the repeatability. [8]This is assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs. Accuracy should be within ±15% of the nominal value (±20% at the lower limit of quantification), and precision (as %RSD) should not exceed 15% (20% at LLOQ). [6]* Recovery: The efficiency of the extraction process, determined by comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample. While it does not need to be 100%, it must be consistent and reproducible across the concentration range.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte in the mass spectrometer source. [5][6]It is evaluated by comparing the response of an analyte spiked into a post-extraction blank sample extract to the response of the analyte in a pure solution.
-
Calibration Curve: Demonstrates the linear relationship between analyte concentration and instrument response over the intended analytical range.
-
Stability: Assesses the chemical stability of the analyte in the tissue matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term frozen storage). [22]
Conclusion
The successful extraction of 4-Ethylmethylaminoazobenzene from complex tissue matrices is a critical prerequisite for accurate bioanalysis in toxicological and pharmaceutical research. The choice between advanced techniques like Solid-Phase Extraction and classical methods like Liquid-Liquid Extraction depends on the specific requirements of the study, such as throughput, required cleanliness of the extract, and available resources.
The provided protocols, grounded in the physicochemical properties of the analyte, offer robust starting points for method development. By emphasizing the causality behind each step and adhering to rigorous validation standards set forth by regulatory agencies like the FDA, researchers can develop a self-validating system that produces high-quality, reliable, and defensible data. [8][23]This commitment to scientific integrity is essential for making informed decisions in drug development and chemical safety assessment.
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- validate analytical methods: Topics by Science.gov. Science.gov.
- Azo Dyes in Food: Sample Prep Methods. (2025). Scribd.
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- REVIEW OF RECENT SAMPLE PREPARATION METHODS FOR THE ANALYSIS OF AZO DYES IN FOODS AND DRINKS: A COMPARISON OF SOLID-PHASE EXTRACTION AND QuEChERS. (2025). ResearchGate.
- A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation.
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- Enhancing Quantitative Analysis of Xenobiotics in Blood Plasma through Cross-Matrix Calibration and Bayesian Hierarchical Modeling. (2023). ACS Measurement Science Au via PMC.
- REVIEW OF RECENT SAMPLE PREPARATION METHODS FOR THE ANALYSIS OF AZO DYES IN FOODS AND DRINKS.... (2025). FUDMA Journal of Sciences (FJS).
- A Fast and Robust Analytical Method Based on QuEChERS Technique using UPLC- PDA for Quantification of Carcinogenic Arylamines.... (2023). Journals@UC.
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- Extraction of Drugs and Metabolites from Biological Matrices. (2025). International Journal of Pharmaceutical Sciences.
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- Extraction of Drug from the Biological Matrix: A Review. (2012). SciSpace.
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- OECD: New, updated and corrected Test Guidelines. (2025). Lynxee consulting.
- Short-term toxicity study of 4-dimethylaminoazobenzene in marmosets. (1985). PubMed.
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- Xenobiotics—Division and Methods of Detection: A Review. (2021). Molecules via PMC.
- Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats. (1979). PubMed.
- Drug Metabolism and Toxicological Mechanisms. (2025). MDPI.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs.... Molecules via PMC.
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- A Comparison of the Effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on Rat Liver DNA.... (1978). PubMed.
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- Azo Dyes Analysis For Supported Liquid Extraction (SLE) With Chem Elut S. (2019). YouTube.
- Nanoparticle Assisted Fabric Phase Sorptive Extraction for Azo Dye Determination.... (2022). Journal of Chromatographic Science.
- Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile.... (1963). PubMed.
- A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI.
- An Improved Method for Removal of Azo Dye Orange II from Textile Effluent Using Albumin as Sorbent. (2012). MDPI.
- The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives.... (2025). MDPI.
- Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Journal of the Korean Society for Applied Biological Chemistry via PMC.
- Removal of an Azo Dye from Wastewater through the Use of Two Technologies: Magnetic Cyclodextrin Polymers and Pulsed Light. Polymers via PMC.
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Application Note: Spectrophotometric Quantification of 4-Ethylmethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the quantitative determination of 4-Ethylmethylaminoazobenzene using UV-Visible spectrophotometry. This guide is designed for researchers, scientists, and professionals in drug development who require a reliable, accurate, and readily implementable method for the concentration analysis of this and similar azo compounds. The following sections elucidate the underlying scientific principles, provide step-by-step experimental procedures, and detail method validation in accordance with industry standards, ensuring both scientific integrity and practical utility.
Introduction: The Significance of 4-Ethylmethylaminoazobenzene Quantification
4-Ethylmethylaminoazobenzene is a member of the azo dye family, a class of compounds characterized by the presence of a diazene functional group (R-N=N-R'). These molecules are of significant interest in various fields, including their use as chromogenic substrates, in the synthesis of more complex molecules, and in the assessment of metabolic pathways of azo-containing drugs. Accurate quantification of 4-Ethylmethylaminoazobenzene is therefore critical for a range of applications, from quality control in synthesis to kinetic studies in biochemical assays. UV-Visible spectrophotometry offers a straightforward, cost-effective, and robust method for this purpose, leveraging the compound's inherent ability to absorb light in the visible spectrum.
Principle of the Method: The Beer-Lambert Law
The quantification of 4-Ethylmethylaminoazobenzene by spectrophotometry is based on the Beer-Lambert Law. This fundamental principle states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:
A = εbc
Where:
-
A is the absorbance (a dimensionless quantity)
-
ε (epsilon) is the molar absorptivity, a constant specific to the compound at a particular wavelength (in L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (in mol L⁻¹)
By measuring the absorbance of a solution of unknown concentration at its wavelength of maximum absorbance (λmax), and comparing it to a standard curve of known concentrations, the concentration of the unknown sample can be accurately determined.
Experimental Workflow
The overall workflow for the spectrophotometric quantification of 4-Ethylmethylaminoazobenzene is depicted in the following diagram:
Caption: Workflow for Spectrophotometric Quantification.
Materials and Methods
Reagents and Materials
-
4-Ethylmethylaminoazobenzene (analytical standard)
-
Methanol (HPLC grade) or Ethanol (spectroscopic grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Instrument Setup
-
Spectrophotometer: A calibrated UV-Visible spectrophotometer capable of wavelength scanning and fixed-wavelength measurements.
-
Wavelength Range: 190-800 nm for initial scans.
-
Blank: The solvent used for dissolving the sample (e.g., methanol) should be used as the blank to zero the instrument.
Detailed Experimental Protocols
Preparation of Stock and Standard Solutions
A critical step for accurate quantification is the precise preparation of a stock solution and a series of standard solutions.
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of 4-Ethylmethylaminoazobenzene and transfer it to a 10 mL volumetric flask. Dissolve the compound in a small amount of the chosen solvent (e.g., methanol) and then dilute to the mark with the same solvent. This is your stock solution.
-
Working Stock Solution (e.g., 100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Standard Solutions for Calibration Curve: Prepare a series of standard solutions by diluting the working stock solution as described in the table below.
| Standard | Concentration (µg/mL) | Volume of Working Stock (100 µg/mL) to be diluted to 10 mL |
| 1 | 2 | 0.2 mL |
| 2 | 4 | 0.4 mL |
| 3 | 6 | 0.6 mL |
| 4 | 8 | 0.8 mL |
| 5 | 10 | 1.0 mL |
| 6 | 12 | 1.2 mL |
Determination of Wavelength of Maximum Absorbance (λmax)
The λmax is the wavelength at which the compound has the highest absorbance, providing the best sensitivity for quantification. For novel or uncharacterized compounds, this must be determined experimentally.
Protocol 2: Determination of λmax
-
Prepare a mid-range standard solution (e.g., 8 µg/mL) of 4-Ethylmethylaminoazobenzene.
-
Using the chosen solvent as a blank, perform a wavelength scan of the standard solution from 300 nm to 600 nm.
-
The wavelength at which the highest absorbance peak is observed is the λmax. For aminoazobenzene derivatives, this is typically in the range of 350-500 nm. A closely related compound, 4-phenylazoaniline, has a reported λmax of 381 nm, which can serve as a starting point for the scan.[1]
Generation of the Standard Curve
The standard curve is essential for determining the concentration of unknown samples.
Protocol 3: Generating a Standard Curve
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each of the prepared standard solutions (from Protocol 1).
-
Plot a graph of absorbance (Y-axis) versus concentration (X-axis).
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. An R² value > 0.995 is generally considered acceptable.[2]
Quantification of an Unknown Sample
Protocol 4: Sample Analysis
-
Prepare the unknown sample in the same solvent used for the standards, ensuring the final concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the unknown sample at the λmax.
-
Calculate the concentration of the unknown sample using the equation from the linear regression of the standard curve: Concentration = (Absorbance - c) / m (where 'c' is the y-intercept and 'm' is the slope of the line).
Method Validation
To ensure the reliability and accuracy of the spectrophotometric method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3]
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a high R² value (≥0.995) for the calibration curve over a specified range.[2][4]
Accuracy
Accuracy is the closeness of the test results to the true value. It can be assessed by performing recovery studies. This involves spiking a blank matrix with a known concentration of the analyte and measuring the recovery. The acceptable recovery range is typically 98-102%.[5]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day precision): Analysis of multiple samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of samples on different days. An RSD of <2% is generally considered acceptable.[6]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[3]
Potential Interferences and Considerations
-
Solvent Effects: The choice of solvent can influence the λmax and molar absorptivity. It is crucial to use the same solvent for all standards, samples, and the blank.[7]
-
pH: The pH of the solution can affect the electronic structure of azo dyes and thus their absorption spectra. Ensure consistent pH for all measurements if working in a buffered system.
-
Interfering Substances: If the sample matrix contains other compounds that absorb at or near the λmax of 4-Ethylmethylaminoazobenzene, this can lead to inaccurate results. In such cases, a sample cleanup or a more selective analytical technique like HPLC may be necessary.
Conclusion
This application note provides a robust and reliable framework for the spectrophotometric quantification of 4-Ethylmethylaminoazobenzene. By following the detailed protocols for standard preparation, λmax determination, and calibration curve generation, researchers can achieve accurate and reproducible results. The inclusion of method validation guidelines ensures that the developed assay meets the stringent requirements for scientific and drug development applications.
References
-
Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes. (2022). International Journal of Pharmaceutical Sciences Review and Research, 74(2), 81-91. [Link]
-
Preparation and Identification of Azo Reagent to Determine Ag(I) and Nickel(II) Ions as a Complex by using Spectrophotometric Method. (n.d.). ResearchGate. [Link]
-
Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021). Molecule, 1(1), 1-10. [Link]
-
The Synthesis and Identification Azo dyes Derived from Mercuried Sulfa compounds and used their as Indicator of Acid – Base. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1278-1286. [Link]
-
Development and Validation of UV Spectrophotometric Techniques. (n.d.). Asian Journal of Pharmaceutical Analysis, 12(2), 94-99. [Link]
-
The use of azo compounds in the spectrophotometric determination of drugs. (2024). Journal of Pharmaceutical Research International, 36(5), 45-53. [Link]
-
Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. (2024). International Journal of Pharmaceutical Sciences and Research, 15(6), 2545-2552. [Link]
-
The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. (n.d.). Journal of Food and Drug Analysis. [Link]
-
Development and Validation of UV-Visible Spectrophotometric Method for Estimation of 'Valsartan'. (2025). International Journal of Science and Research Methodology, 20(2), 1-8. [Link]
-
VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS. (n.d.). Dialnet. [Link]
-
Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. (2011). International Journal of Pharmaceutical Investigation, 1(3), 163-167. [Link]
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Application Note: High-Resolution Thin-Layer Chromatography (TLC) Separation and Metabolic Profiling of 4-Ethylmethylaminoazobenzene
Introduction & Mechanistic Overview
4-Ethylmethylaminoazobenzene (N-ethyl-N-methyl-4-phenyldiazenylaniline) is a highly lipophilic tertiary aminoazo dye. In pharmacological, toxicological, and oncology research, it serves as a critical model xenobiotic for evaluating hepatic cytochrome P450-mediated N-dealkylation and azo-reduction pathways [1].
When metabolized in the liver, the tertiary amine undergoes oxidative dealkylation. The sequential removal of the ethyl and methyl groups yields secondary amines (4-monoethylaminoazobenzene and 4-monomethylaminoazobenzene), which are subsequently dealkylated to form the primary amine, 4-aminoazobenzene [2]. Because these metabolites share an identical, highly conjugated azobenzene chromophore, standard UV-Vis spectroscopy cannot easily distinguish them in a mixture.
Thin-Layer Chromatography (TLC) provides a highly effective, self-validating separation mechanism. By exploiting the progressive increase in polarity—specifically the hydrogen-bond donating capacity—as alkyl groups are stripped from the amine nitrogen, TLC allows researchers to visually and quantitatively profile the metabolic degradation of the dye [3].
Hepatic N-dealkylation and azo-reduction pathway of 4-Ethylmethylaminoazobenzene.
Experimental Protocol: A Self-Validating TLC System
To ensure trustworthiness and reproducibility, this protocol utilizes a normal-phase silica gel system. The causality behind the mobile phase selection (Hexane:Ethyl Acetate) lies in differential hydrogen bonding. The silica gel surface (abundant in silanol groups) acts as a strong hydrogen-bond donor and acceptor. The primary amine metabolite (4-aminoazobenzene) interacts most strongly with the stationary phase, retarding its migration. Conversely, the parent tertiary amine (4-ethylmethylaminoazobenzene) lacks N-H bonds and interacts only via weaker dipole-dipole forces, allowing it to migrate rapidly with the non-polar bulk of the mobile phase.
Materials and Reagents
-
Stationary Phase: Silica gel 60 F254 pre-coated aluminum or glass plates (20 x 20 cm, 0.2 mm thickness).
-
Mobile Phase: Hexane : Ethyl Acetate (80:20, v/v).
-
Extraction Solvent: Chloroform : Methanol (2:1, v/v).
-
Reference Standards: 1 mg/mL solutions of 4-ethylmethylaminoazobenzene, 4-monoethylaminoazobenzene, 4-monomethylaminoazobenzene, and 4-aminoazobenzene dissolved in toluene.
Step-by-Step Methodology
-
Sample Extraction: Homogenize hepatic tissue samples (or in vitro microsomal assay mixtures) with 3 volumes of Chloroform:Methanol (2:1, v/v). This precipitates proteins and partitions the lipophilic azo dyes into the organic phase. Centrifuge at 10,000 × g for 10 minutes and collect the lower organic layer. Evaporate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of toluene.
-
Plate Preparation & Band Application: Activate the Silica gel 60 F254 plate in an oven at 110°C for 20 minutes to remove adsorbed atmospheric moisture. Using a semi-automated TLC sampler (or a calibrated glass capillary), apply 5 µL of the reconstituted samples and reference standards as narrow 6 mm bands, positioned 15 mm from the bottom edge of the plate.
-
Chamber Saturation: Line the back wall of a twin-trough glass development chamber with filter paper. Add 10 mL of the Hexane:Ethyl Acetate (80:20, v/v) mobile phase. Seal the chamber and allow it to equilibrate for 20 minutes. Note: Saturation is critical to prevent the "edge effect" and ensure uniform solvent evaporation during the run.
-
Plate Development: Place the spotted plate into the chamber. Allow the mobile phase to ascend until the solvent front reaches a migration distance of exactly 100 mm from the application line.
-
Drying and Detection: Remove the plate and dry it immediately under a stream of cold air. The aminoazo dyes are inherently chromophoric and can be evaluated visually under ambient white light. For enhanced sensitivity, view the plate under UV light at 254 nm, where the dyes will appear as dark, fluorescence-quenching bands against the bright green fluorescent background of the F254 indicator.
Step-by-step TLC workflow for the extraction and separation of aminoazo dyes.
Quantitative Data Presentation
The separation efficiency is validated by calculating the Retardation factor (Rf) for each compound. As demonstrated in the table below, the progressive loss of alkyl groups directly correlates with a decrease in Rf value due to heightened hydrogen bonding with the silica gel.
| Compound | Amine Classification | Visual Color (White Light) | UV 254 nm Detection | Expected Rf Value (± 0.03) |
| 4-Ethylmethylaminoazobenzene | Tertiary | Bright Yellow | Dark quenching band | 0.82 |
| 4-Monoethylaminoazobenzene | Secondary | Yellow-Orange | Dark quenching band | 0.65 |
| 4-Monomethylaminoazobenzene | Secondary | Orange-Yellow | Dark quenching band | 0.58 |
| 4-Aminoazobenzene | Primary | Orange | Dark quenching band | 0.45 |
| 4-Hydroxyazobenzene (Minor) | Phenolic | Yellow-Brown | Dark quenching band | 0.25 |
(Note: Exact Rf values are highly dependent on chamber saturation, ambient temperature, and exact mobile phase composition. Authentic standards must always be run alongside unknown samples.)
System Suitability and Trustworthiness
To ensure the protocol operates as a self-validating system, the following quality control parameters must be met:
-
Resolution Factor (Rs): The critical pair in this separation is 4-monoethylaminoazobenzene and 4-monomethylaminoazobenzene. A resolution factor (Rs) of ≥ 1.2 must be achieved to ensure accurate densitometric quantification. If Rs < 1.2, the mobile phase polarity should be slightly decreased (e.g., shifting to Hexane:Ethyl Acetate 85:15) to increase the selectivity factor (α).
-
Internal Standardization: For quantitative TLC-densitometry, 4-dimethylaminoazobenzene (Butter Yellow) can be incorporated as an internal standard (Expected Rf ~ 0.78), provided it is not a suspected metabolite or contaminant in the specific assay[1].
References
-
The reductive cleavage of 4-dimethylaminoazobenzene by rat liver: reactivation of carbon dioxide-treated homogenates by riboflavin-adenine dinucleotide. Journal of Biological Chemistry (via ResearchGate). 1
-
Mutagenicity and Carcinogenicity of Aromatic Amines Metabolically Produced from Azo Dyes. Journal of Environmental Science and Health (via ResearchGate). 2
-
Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the Hepatocyte/DNA repair test and the Salmonella/mutagenicity test. Cancer Research (via ResearchGate). 3
Sources
Technical Support Center: Troubleshooting Low Yield in 4-Ethylmethylaminoazobenzene Synthesis
As a Senior Application Scientist, I've observed that while the synthesis of azo dyes like 4-Ethylmethylaminoazobenzene is a cornerstone of organic chemistry, achieving consistently high yields can be challenging. This guide is structured to address the most common issues encountered in the lab, providing not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My overall yield of 4-Ethylmethylaminoazobenzene is significantly lower than expected. What are the most common culprits?
Low yields in this two-stage synthesis typically stem from issues in either the initial diazotization of 4-ethylaniline or the subsequent azo coupling with N-ethyl-N-methylaniline.[1] The most critical factors to investigate are temperature control , pH management , and the purity of your reagents .[1][2] The diazonium salt intermediate is thermally unstable and will decompose if the temperature rises above 0-5 °C, which is a primary cause of yield loss.[2][3]
Q2: The final product's color is dull or off-colored, not the expected vibrant hue. What causes this?
An off-color product is almost always indicative of impurities or the formation of side products.[1] This can happen if the reaction temperature was too high or the pH was incorrect, leading to side reactions.[1] For instance, the diazonium salt can react with unreacted aniline to form triazene derivatives or decompose into phenols, both of which are colored byproducts that contaminate the final product.[1][4] Oxidation of the starting aniline materials can also introduce colored impurities.[1]
Q3: How do I know if the diazotization step was successful before proceeding to the coupling reaction?
While isolating the diazonium salt is generally not recommended due to its instability, you can perform a spot test. After the diazotization is complete, take a drop of your reaction mixture and add it to a cold, alkaline solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye (typically a red precipitate) indicates the successful formation of the diazonium salt.[4]
In-Depth Troubleshooting Guides
The synthesis of 4-Ethylmethylaminoazobenzene is a classic electrophilic aromatic substitution reaction divided into two key stages.[3][5] Below are detailed troubleshooting steps for each.
Part A: The Diazotization of 4-Ethylaniline
This first step converts the primary aromatic amine into a reactive diazonium salt intermediate.[6] Success here is foundational for the entire synthesis.
Core Reaction: Diazotization
Caption: Diazotization of 4-Ethylaniline to its diazonium salt.
Troubleshooting Diazotization Issues
| Symptom | Potential Cause | Scientific Explanation & Solution |
| Low or No Diazonium Salt Formation (Negative Spot Test) | Improper Temperature Control | The diazonium salt is only stable for short periods at low temperatures (0-5 °C).[3] Above this range, it rapidly decomposes to form a phenol and releases nitrogen gas, directly reducing your potential yield.[1][7] Solution: Maintain a strict 0-5 °C temperature range using an ice-salt bath throughout the reaction and reagent addition.[2] |
| Insufficient Acid | A strong mineral acid (like HCl) is required for two reasons: to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt.[2][4] Solution: Use a sufficient excess of concentrated acid as specified in the protocol. | |
| Impure 4-Ethylaniline | Anilines are susceptible to air oxidation, which produces colored impurities that can interfere with the reaction and complicate purification.[1] Solution: Use freshly distilled or high-purity 4-ethylaniline. Minimize its exposure to air and light. | |
| Reaction Mixture Turns Brown/Gaseous Evolution | Temperature Spike During Nitrite Addition | The reaction of sodium nitrite with acid is exothermic.[4] Adding the nitrite solution too quickly will cause localized heating, exceeding the 5 °C stability threshold and causing decomposition of the diazonium salt.[2] Solution: Add the aqueous sodium nitrite solution dropwise and slowly, with vigorous stirring, ensuring the temperature never rises above 5 °C.[4] |
Part B: The Azo Coupling Reaction
In this step, the electrophilic diazonium salt reacts with the electron-rich N-ethyl-N-methylaniline to form the final azo compound.[7]
Core Reaction: Azo Coupling
Caption: Azo coupling of the diazonium salt with N-ethyl-N-methylaniline.
Troubleshooting Coupling Issues
| Symptom | Potential Cause | Scientific Explanation & Solution |
| Low Yield of Final Product Despite Successful Diazotization | Incorrect pH for Coupling | The reactivity of the coupling component is highly pH-dependent. For aromatic amines like N-ethyl-N-methylaniline, the reaction requires mildly acidic conditions (pH 4-5).[1][8] If the pH is too acidic, the coupling amine is protonated, deactivating the ring towards electrophilic attack. If the pH is too high (alkaline), the diazonium salt can convert to a non-reactive diazotate species.[9] Solution: Carefully buffer the coupling reaction mixture to a pH of 4-5. |
| Slow or Inefficient Coupling | The rate of addition of the diazonium salt is crucial.[1] Dumping it in all at once creates localized high concentrations, which can promote side reactions like the formation of triazenes from the diazonium salt reacting with unreacted amine.[1] Solution: Add the cold, freshly prepared diazonium salt solution slowly and with efficient stirring to the cold solution of N-ethyl-N-methylaniline. | |
| Final Product is Difficult to Purify | Formation of Side Products | If temperature or pH control was lost at any stage, byproducts like phenols (from diazonium decomposition) or triazenes will contaminate the crude product.[1][4] Solution: Adhere strictly to temperature and pH protocols. If impurities are present, recrystallization may be necessary, but preventing their formation is key to a high yield. |
General Experimental Protocol
This protocol is a self-validating system based on established procedures for azo dye synthesis.[1]
Part A: Diazotization
-
In a beaker, dissolve your calculated molar amount of 4-ethylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool this solution to 0-5 °C in an ice-salt bath with constant, vigorous stirring.[2]
-
In a separate beaker, dissolve a stoichiometric equivalent of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature does not exceed 5 °C.[4]
-
After the addition is complete, continue stirring in the ice bath for an additional 10 minutes. The resulting solution contains the diazonium salt and should be used immediately.[2]
Part B: Azo Coupling
-
In a separate reaction vessel, dissolve N-ethyl-N-methylaniline in an appropriate acidic solution (e.g., dilute HCl).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the freshly prepared, cold diazonium salt solution from Part A to the cold N-ethyl-N-methylaniline solution.[1]
-
A brightly colored precipitate of 4-Ethylmethylaminoazobenzene should form.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.[4]
-
Isolate the product by vacuum filtration, wash it with cold water to remove unreacted salts, and dry.[4]
Troubleshooting Workflow
If you are experiencing low yields, follow this logical diagnostic process.
Caption: Logical workflow for troubleshooting low synthesis yield.
References
- Technical Support Center: Synthesis of 4'-Ethyl-4-dimethylaminoazobenzene. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEctXC0lc-cnCJy__0xlo7a7IyUkW9UZ42S1kovm79jt3BcFUfyGusKwWGAcfTOG8vkBq8YfMoU9iw1dwvRpUSwoSHHJW59Z6aml8Bu9_mJtUJt8xmPPavkFeFEP8nH-dI0omXoPAeHLvR0cv-2Bqy7kZv5WpsH6H9jiuWPjkm6CJFsosXPttqaaL-w7n7Kdr4-r3il1ODTb23d1Fak34uqDvxQFA==]
- Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFDShu8hQD2V8FzzHFdIcmOC3_0pADD5aMW1hjpAzocho8brJwUhpu46AUWH22kj6fIzS3vkUw_sHLN5_oJIhPBOvGbNL2TrDRgxhUMTS7xn8yA76WQ3Vi4UfHxaeylcbqBRjpk4KRcvClWbYa-a2t0dXO9zu1lxtAzquWQ2xIq8tPlvQ0bQH21DE9xjgukR8kzDEY1rBAvhoG78rMuCglXCHnuFPEgZggNc9IghuCphu4V1MJuA==]
- optimizing coupling reaction conditions for azo dyes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHirqEoTFsPh3QNSnNNRXXPCSWRxakCXsecZlocjt_REwq_87cLaHSrKi93l4xxC7_tuA2oo2WTQgNt71K_TApkN4ke84io4ktNxn5pEiSEF4WUKCfJMxEKDZPRJMVw1BpHHNitZ2OS-dw22iHCUUmX0GPolplZdJSO9ReBhaUTToPZNDGDFLr0JB7JUaayyp5T]
- A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. ResearchGate. [URL: https://www.researchgate.net/publication/301789725_A_Facile_Optimization_of_Diazotization_and_Phase_Transfer_Catalyzed_Azo-Coupling_Reactions_in_Microreactors]
- A facile optimization of diazotization and phase transfer catalyzed azo-coupling reactions in microreactors. SciSpace. [URL: https://typeset.
- Diazonium Salts. CK-12 Foundation. [URL: https://flexbooks.ck12.org/cbook/ck-12-chemistry-flexbook-2.0/section/24.16/primary/lesson/reactions-of-amines-and-amides-chem/]
- Organic Chemistry-4. Kolkata. [URL: https://www.researchgate.net/profile/Sudipta-Saha-5/publication/304130005_Study_Guide_to_Organic_Chemistry_A_Problem-solving_Approach_Volume_4/links/5763e01608ae5c5310a514b8/Study-Guide-to-Organic-Chemistry-A-Problem-solving-Approach-Volume-4.pdf#page=10]
- Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [URL: https://archive.nptel.ac.in/courses/104/101/104101005/downloads/lecture-16.pdf]
- COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. [URL: https://www.youtube.
- Organic Chemistry - II MODULE No. 31: Diazonium coupling, Vilsmeier-Haack reaction and Gattermann-Koch re. e-PG Pathshala. [URL: https://epgp.inflibnet.ac.in/epgpdata/uploads/epgp_content/chemistry/05._organic_chemistry-ii/31._diazonium_coupling,_vilsmeier-haack_reaction_and_gattermann-koch_reaction/et/8327_et_et.pdf]
- Chemistry Diazotization Reaction. SATHEE. [URL: https://sathee.iitd.ac.
Sources
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- 3. CK12-Foundation [flexbooks.ck12.org]
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- 5. researchgate.net [researchgate.net]
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- 8. spcmc.ac.in [spcmc.ac.in]
- 9. scispace.com [scispace.com]
Technical Support Center: Minimizing Background Noise in 4-Ethylmethylaminoazobenzene HPLC Analysis
Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the detection and quantification of 4-Ethylmethylaminoazobenzene (a carcinogenic azo dye derivative structurally related to 4-dimethylaminoazobenzene)[1].
Due to its high lipophilicity (LogP ~4.90) and the regulatory requirement to detect its toxic aromatic amine metabolites at trace levels (e.g., <30 ppm)[2], optimizing the signal-to-noise (S/N) ratio is critical. The smallest detectable signal in HPLC is mathematically defined as three times the height of the average baseline noise[3]. This guide provides field-proven, self-validating methodologies to isolate and eliminate chemical, optical, and electronic noise sources.
Core Diagnostic Workflow
Before adjusting method parameters, you must isolate the root cause of the baseline noise. The following workflow illustrates a self-validating logical sequence to separate optical/electronic issues from chemical or column-related contamination.
Diagnostic workflow for isolating HPLC background noise sources.
Troubleshooting FAQs: Mechanism & Causality
Q1: Why is my baseline noise exceptionally high when analyzing 4-Ethylmethylaminoazobenzene at low UV wavelengths (<220 nm)? Causality: Azo dyes and their cleaved aromatic amines are often monitored at lower UV wavelengths (e.g., 214 nm or 245 nm) to capture a broader range of metabolites[4]. However, detector noise is inversely proportional to the amount of light striking the photodiode array[5]. If you are using Methanol as your organic modifier, it absorbs UV light strongly up to 205 nm, starving the photodiode of light and exponentially increasing electronic noise[3]. Self-Validating Fix: Switch the organic modifier from Methanol to Acetonitrile (UV cutoff 190 nm)[5]. If the background noise immediately drops, the issue was solvent absorbance, not detector failure.
Q2: I am observing periodic, sinusoidal baseline fluctuations during the isocratic elution of the dye. How do I resolve this? Causality: Sinusoidal noise is a classic symptom of improper mobile phase mixing or pump pulsation[5]. If your HPLC degasser is failing, dissolved oxygen out-gasses inside the UV detector's flow cell, creating micro-bubbles that scatter the source light[3]. Self-Validating Fix: Monitor the pump pressure ripple in your chromatography data system. If the pressure ripple exceeds 1%, the pump check valves or seals are failing[6]. If the pressure is stable, apply a backpressure regulator (or a long piece of narrow PEEK tubing) post-detector. If the sinusoidal noise disappears, out-gassing was the culprit.
Q3: My new C18 column shows a drifting, noisy baseline during the first few gradient runs. Is the column defective? Causality: High background noise during early runs on a new column is rarely a manufacturing defect. It is typically caused by trace residual packing solvents eluting from the stationary phase[7]. Because 4-Ethylmethylaminoazobenzene requires high organic gradients to elute, these aggressive gradients strip residual solvents rapidly, causing baseline drift[7]. Self-Validating Fix: Execute the "Column Conditioning Protocol" detailed in Section 3. A progressively flattening slope across successive blank runs confirms that residual impurities are being successfully washed out[7].
Self-Validating Experimental Protocols
Protocol A: Baseline Noise Diagnostic & Isolation Test
Objective: Systematically identify the source of baseline noise without relying on guesswork.
-
System Preparation: Stop the pump flow. Remove the analytical column and replace it with a zero-dead-volume union to bypass the stationary phase[6].
-
Optical/Detector Check: Flush the system with LC-MS grade water at 1.0 mL/min. Monitor the baseline at 245 nm for 15 minutes.
-
Validation: If high-frequency, non-Gaussian spikes persist, the issue is optical (e.g., a dirty flow cell, trapped air, or a failing Deuterium lamp)[3].
-
-
Chemical/Solvent Check: Run a linear gradient from 0% to 100% Acetonitrile over 10 minutes.
-
Validation: If the baseline drifts significantly or exhibits "phantom peaks" that scale with the organic percentage, the mobile phase is contaminated[6]. Discard solvents and clean the reservoir bottles.
-
-
Pump Check: Observe the system pressure trace.
-
Validation: If pressure fluctuations coincide exactly with the baseline noise pulsations, the pump requires maintenance (seal or check valve replacement)[6].
-
Protocol B: Column Conditioning & Carryover Elimination
Objective: Remove highly retained lipophilic azo dyes and residual packing solvents.
-
Initial Flush: Flush the contaminated C18 column with a 50/50 mixture of Isopropanol and Milli-Q water at 0.5 mL/min for 2 hours.
-
Causality: Alcohol-water mixtures penetrate the packing bed effectively, dissolving residual organics without disrupting the bonded C18 phase[7].
-
-
Gradient Blanking: Run three consecutive blank injections using a gradient that shifts from 90% aqueous to 90% organic over 10 minutes[7].
-
Data Verification: Overlay the UV chromatograms of the three blanks. Conditioning is complete when the UV baseline is perfectly stable and the slope is identical across successive runs[7].
Quantitative Data & Method Parameters
To minimize background noise, selecting the correct solvent and understanding its optical limitations is paramount. Use the table below to optimize your mobile phase for 4-Ethylmethylaminoazobenzene analysis.
Table 1: Solvent Properties and Impact on UV Baseline Noise
| Solvent | UV Cutoff (nm) | Suitability for Azo Amines (<250 nm) | Impact on Baseline Noise | Elution Strength (Reverse Phase) |
| Acetonitrile | 190 nm | Excellent | Minimal (High light transmission) | Strong |
| Methanol | 205 nm | Marginal | High (Absorbs light, increases noise) | Moderate |
| Water (LC-MS Grade) | 190 nm | Excellent | Minimal (Requires strict degassing) | Weak |
| Isopropanol | 205 nm | Poor | High (Causes high backpressure) | Very Strong |
Table 2: Troubleshooting Matrix for HPLC Background Noise
| Noise Characteristic | Primary Cause | Diagnostic Metric | Corrective Action |
| High-frequency random noise | Aging UV Lamp / Dirty Cell | Lamp intensity < 50% | Replace D2 lamp; flush cell with 6N HNO3. |
| Sinusoidal baseline | Pump pulsation / Poor mixing | Pressure ripple > 1% | Replace check valves; purge degasser. |
| Drifting baseline (gradient) | Solvent contamination | Absorbance > 0.05 AU at 210 nm | Use strictly LC-MS grade solvents. |
| Non-Gaussian Spikes | Air bubbles / Lamp arcing | Spikes vanish with backpressure | Add post-column backpressure regulator. |
Analyte Context: Metabolic Pathway
Understanding the metabolic fate of 4-Ethylmethylaminoazobenzene is crucial for method development, as regulatory bodies often require the detection of both the parent dye and its reductively cleaved aromatic amines[2].
Metabolic cleavage pathway of 4-ethylmethylaminoazobenzene.
References
-
Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines." Element Lab Solutions. URL: [Link]
-
MolForge. "4-Ethylmethylaminoazobenzene (CID 16354) - Molecular Properties & Analysis." MolForge. URL: [Link]
-
LCGC. "The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines." Chromatography Online. URL:[Link]
-
MicroSolv. "Eliminating High Background Noise on New Cogent Columns." MicroSolv Technology Corporation. URL:[Link]
-
The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group. URL: [Link]
-
Agilent Technologies. "High Sensitivity UHPLC-DAD Analysis of Azo Dyes." Agilent. URL: [Link]
-
Chung, K. T. "Azo Dyes and Human Health: A Review." ResearchGate. URL: [Link]
-
Waters Corporation. "Selective and Sensitive Screening of 23 Azo Dyes." Waters. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 7. Eliminating High Background Noise on New Cogent Columns | MICROSOLV [mtc-usa.com]
Technical Support Center: Optimizing Solvent Systems for 4-Ethylmethylaminoazobenzene Extraction
Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals
Welcome to the Technical Support Center for the extraction of 4-Ethylmethylaminoazobenzene (4-EMAB). 4-EMAB is a highly lipophilic azo dye and a structural derivative of the known hepatocarcinogen 4-dimethylaminoazobenzene (4-DAB)[1]. Because 4-EMAB undergoes critical metabolic dealkylation (deethylation) in vivo[2], achieving high-fidelity extraction from complex aqueous or biological matrices is paramount for accurate toxicological profiling.
This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure maximum recovery and reproducibility.
Mechanistic Principles of 4-EMAB Partitioning
To optimize your solvent system, you must first understand the thermodynamic and chemical causality governing 4-EMAB's behavior in solution.
The Causality of pH and Ionization: Extraction performance is heavily dictated by the pH of the aqueous matrix. At lower pH values (3–5), the tertiary amine group of 4-EMAB undergoes partial protonation. This ionization increases the molecule's dipole moment and hydration radius, drastically reducing its partition coefficient ( logP ) and affinity for the hydrophobic extraction phase[3]. As the matrix approaches neutrality (pH ~7.0), the protonation-deprotonation equilibrium stabilizes into the uncharged, highly lipophilic state, maximizing van der Waals interactions and enabling efficient dye transfer into the solvent[3].
Solvent Selection Dynamics: Traditional methods rely on moderately polar organic solvents (e.g., Ethyl Acetate/Hexane mixtures). However, modern green chemistry approaches utilize Hydrophobic Deep Eutectic Solvents (HDESs), such as those combining benzyl triethylammonium chloride (BTEAC) with medium-chain fatty acids, which provide highly tunable hydrophobicity and spontaneous, exothermic extraction[3].
Workflow for pH and solvent optimization in 4-EMAB extraction.
Standardized Extraction Protocols
To ensure a self-validating system, every extraction must incorporate a stable isotopically labeled internal standard (IS) spiked prior to pH adjustment.
Protocol A: Supported Liquid Extraction (SLE)
Advantage: Reduces analyst-to-analyst variability, improves matrix removal, and eliminates emulsion formation compared to traditional LLE[4].
-
Sample Preparation: Spike 1.0 mL of the biological/environmental sample with IS. Dilute 1:1 with 1.0 mL of 0.1 M Phosphate Buffer (pH 7.0) to ensure the amine remains unprotonated.
-
Loading: Apply the 2.0 mL buffered sample to a diatomaceous earth SLE cartridge (e.g., Chem Elut S)[4].
-
Equilibration: Allow exactly 15 minutes for the aqueous sample to completely absorb and equilibrate into the solid support via gravity flow[4].
-
Elution: Apply 2 × 5.0 mL of a water-immiscible solvent (Ethyl Acetate : Hexane, 1:1 v/v). Allow it to gravity flow and collect the eluate[4].
-
Reconstitution: Dry the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of LC-MS/MS mobile phase.
Protocol B: Hydrophobic Deep Eutectic Solvent (HDES) Microextraction
Advantage: High sustainability, recyclable solvent, and exceptional recovery via hydrogen-bond network formation[3].
-
HDES Synthesis: Synthesize DES-4 by mixing benzyl triethylammonium chloride (BTEAC) with caprylic acid at a 1:2 molar ratio, heating at 80°C until a clear liquid forms[3].
-
Matrix Adjustment: Adjust 2.5 mL of the aqueous sample to pH 7.0[3].
-
Extraction: Add 0.5 mL of the synthesized DES-4 to the aqueous sample. Vortex vigorously for 2 minutes to maximize surface area contact[3].
-
Phase Separation: Centrifuge the mixture for 5 minutes at 5000 rpm to achieve complete phase separation[3].
-
Recovery: Carefully aspirate the upper HDES layer containing the extracted 4-EMAB for downstream chromatographic analysis.
Solvent System Performance Data
Table 1: Comparison of solvent systems for 4-EMAB extraction based on thermodynamic properties and empirical recovery.
| Solvent System | Extraction Modality | Target pH | Primary Interaction Mechanism | Expected Recovery |
| BTEAC : Caprylic Acid (DES-4) | Liquid-Liquid Microextraction | 7.0 | Hydrophobic & van der Waals[3] | 94.8% |
| Ethyl Acetate : Hexane (1:1) | Supported Liquid Extraction (SLE) | 7.0 | Moderate polarity partitioning | 87 - 92% |
| Dichloromethane (DCM) | Traditional LLE | 7.0 | Halogenated dipole interactions | 80 - 85% |
| BTEAC : Butyric Acid (DES-1) | Liquid-Liquid Microextraction | 7.0 | Hydrogen bonding (Lower hydrophobicity) | ~75% |
Diagnostics & Troubleshooting (FAQs)
Q: My extraction efficiency is highly inconsistent between batches, sometimes dropping below 60%. How can I improve reproducibility? A: Inconsistent pH control is the leading cause of irreproducibility in azo dye extraction. Ensure you are using a calibrated pH meter and a strong buffer system (like 0.1 M Phosphate) to lock the matrix at pH 7.0 prior to solvent introduction[5]. Furthermore, temperature fluctuations can shift the protonation equilibrium; maintain a consistent ambient temperature during the extraction phase[5].
Q: I am observing a distinct color change in my aqueous solution before adding the extraction solvent. Is my 4-EMAB degrading? A: Not necessarily. Many azo dyes function as pH indicators, meaning their structural alterations (protonation or deprotonation) directly affect their light absorption properties, resulting in a visible color shift[5]. If your solution changes color, it is a visual warning that the pH has shifted, altering the chemical state of the dye. This will lead to poor partitioning into the organic solvent[5]. Adjust the pH back to 7.0 and always rely on validated quantitative methods (e.g., LC-MS/MS or spectrophotometry at a fixed λmax ) rather than visual color intensity[5].
Q: When performing traditional Liquid-Liquid Extraction (LLE) on liver homogenates to extract 4-EMAB metabolites, I get severe emulsions. How do I resolve this? A: Biological matrices are rich in proteins and lipids that act as surfactants, trapping the organic solvent. To resolve this, abandon traditional LLE and switch to Supported Liquid Extraction (SLE). By coating the aqueous sample over a high-surface-area diatomaceous earth support, SLE completely bypasses the physical agitation step that causes emulsions, resulting in cleaner matrix removal and higher analyte concentration[4].
Diagnostic logic tree for troubleshooting low 4-EMAB extraction recovery.
Sources
resolving peak tailing of 4-Ethylmethylaminoazobenzene in chromatography
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent challenges in liquid chromatography: resolving peak tailing for basic azo dyes, specifically 4-Ethylmethylaminoazobenzene .
This guide bypasses generic advice to focus on the exact chemical causality behind your chromatographic distortions. By understanding the thermodynamic and electrostatic interactions at play, you can implement self-validating protocols that permanently resolve peak asymmetry.
Logical mapping of peak tailing causes and targeted remediation strategies.
FAQ Section 1: Mechanistic Understanding (The "Why")
Q1: Why does 4-Ethylmethylaminoazobenzene exhibit severe peak tailing compared to neutral azo dyes? A1: The root cause lies in the molecule's functional groups. 4-Ethylmethylaminoazobenzene contains a basic tertiary amine (the ethylmethylamino group). In reversed-phase HPLC utilizing standard silica-based columns, the stationary phase surface contains residual silanol groups (Si-OH). At a mid-range pH (e.g., pH 5–7), these acidic silanols dissociate into negatively charged silanoxides (SiO⁻). Simultaneously, the basic amine group of your analyte becomes protonated (NH⁺).
This creates a strong, unwanted electrostatic attraction—known as a secondary ion-exchange interaction—between the positively charged analyte and the negatively charged stationary phase. Because these ion-exchange sites exhibit slow desorption kinetics compared to standard hydrophobic partitioning, the analyte molecules "stick" and release slowly, creating a pronounced trailing edge (1[1], 2[2]).
Q2: How can I definitively determine if the tailing is caused by these secondary silanol interactions or a physical system void? A2: You must run a "Neutral Marker Test." Physical issues (like a collapsed column bed, a clogged frit, or extra-column dead volume) will distort all peaks equally. Chemical issues (acid-base interactions) will only distort ionizable compounds. By injecting a neutral, non-ionizable compound (such as toluene or uracil, depending on your mobile phase), you can isolate the variable. If the neutral compound elutes as a perfectly symmetrical Gaussian peak but your 4-Ethylmethylaminoazobenzene tails, the issue is strictly chemical (3[4]).
FAQ Section 2: Method Optimization & Remediation (The "How")
Q3: What is the most effective mobile phase adjustment to resolve this chemical tailing? A3: The most robust solution is to lower the mobile phase pH to approximately 2.5 using a strong buffer like 10-20 mM potassium phosphate or formic acid. At pH 2.5, the residual silanols on the silica surface are forced into their fully protonated, neutral state (Si-OH). While your basic amine remains protonated, the lack of an opposing negative charge on the silica surface completely eliminates the secondary ion-exchange interaction, restoring peak symmetry (5[5], ).
Q4: If low pH is incompatible with my column or downstream MS detector, what are my alternative solutions? A4: You have two primary alternatives:
-
Sacrificial Bases (Silanol Suppressors): Add 5 mM Triethylamine (TEA) to your mobile phase. TEA is a sterically small, highly basic molecule that rapidly outcompetes the bulky 4-Ethylmethylaminoazobenzene for the active silanol sites, effectively masking them from your analyte (5[5]).
-
High pH Operation (pH > 10): By raising the pH above the pKa of the tertiary amine, you deprotonate the analyte, rendering it neutral. A neutral molecule cannot undergo ion-exchange with the ionized silanols. Note: This requires a specialized hybrid-silica column designed to withstand alkaline degradation.
Quantitative Data Summary
The table below summarizes the causality between mobile phase conditions, ionization states, and the resulting peak asymmetry (As) for 4-Ethylmethylaminoazobenzene.
| Condition | Mobile Phase pH | Silanol State | Analyte State | Typical Asymmetry ( As ) | Resolution Quality |
| Unoptimized | 7.0 | Ionized (SiO⁻) | Partially Protonated | > 2.0 | Poor (Severe Tailing) |
| Low pH | 2.5 | Neutral (Si-OH) | Fully Protonated | 1.1 - 1.3 | Excellent |
| Sacrificial Base | 7.0 + 5mM TEA | Masked by TEA | Partially Protonated | 1.2 - 1.4 | Good |
| High pH | 10.5 | Ionized (SiO⁻) | Neutral (Deprotonated) | 1.0 - 1.2 | Excellent (Requires Hybrid Silica) |
Experimental Protocol: Self-Validating Diagnostic & Remediation Workflow
To ensure scientific integrity, do not guess the cause of your tailing. Follow this self-validating system to systematically diagnose and resolve the issue.
Self-validating diagnostic workflow to isolate chemical vs. physical tailing.
Step 1: The Void Test (System Baseline Verification)
-
Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene for UV detection).
-
Inject 5 µL into your current HPLC setup using your existing mobile phase.
-
Calculate the USP Tailing Factor ( T ). If T>1.5 , halt chemical troubleshooting. Replace the column inlet frit, check PEEK tubing connections for dead volume, and re-run the marker until T<1.2 .
Step 2: The pH Shift (Chemical Interaction Diagnosis)
-
Once the physical system is validated, prepare a new aqueous mobile phase: 20 mM Potassium Phosphate, adjusted strictly to pH 2.5 using phosphoric acid.
-
Flush the system and equilibrate the column with the new low-pH mobile phase for at least 20 column volumes.
-
Inject your 4-Ethylmethylaminoazobenzene sample.
Step 3: Stationary Phase Optimization (The End-cap Verification)
-
If slight tailing persists ( As between 1.3 - 1.5) at low pH, the column's silica may be highly active "Type A" silica.
-
Swap the column for a high-purity "Type B" silica column that is fully end-capped or features a polar-embedded stationary phase. End-capping utilizes trimethylsilyl (TMS) groups to sterically block any remaining active silanols.
Step 4: Self-Validation (Asymmetry Calculation)
-
Perform a final injection of 4-Ethylmethylaminoazobenzene.
-
Calculate the Asymmetry Factor ( As ) using the formula: As=B/A (where B is the peak width after the peak center at 10% height, and A is the width before the center).
-
Validation: An As value between 1.0 and 1.2 confirms that secondary silanol interactions have been successfully neutralized.
References
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from 1
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from 2
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from 5
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
Axion Labs. HPLC Peak Tailing. Retrieved from 3
Sources
Technical Support Center: Purification of Commercial 4-Ethylmethylaminoazobenzene
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address challenges associated with the purification of commercial 4-Ethylmethylaminoazobenzene. Commercial batches of this azo dye can contain various impurities stemming from its synthesis, which may interfere with experimental outcomes. This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind these methodologies.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and purification of 4-Ethylmethylaminoazobenzene.
Question 1: My commercial sample of 4-Ethylmethylaminoazobenzene appears dull, brownish, or off-color instead of the expected vibrant color. What are the likely impurities?
An off-color appearance is a primary indicator of contamination. The impurities in azo dyes typically originate from the two main stages of their synthesis: diazotization and azo coupling. The most common culprits include:
-
Unreacted Starting Materials: Residual anilines used in the synthesis can remain in the final product, affecting its color and purity.[1]
-
Side-Reaction Products: The synthesis is sensitive to pH and temperature. Suboptimal conditions can lead to the formation of undesired side products like triazenes or phenols, which are often colored and difficult to remove.
-
Oxidation Products: Anilines are susceptible to oxidation, which can produce highly colored impurities. It is crucial that manufacturers use purified anilines and minimize their exposure to air and light.
-
Inorganic Salts: Salts from the reaction work-up may also be present in the crude product.[2]
Table 1: Common Impurities and Their Probable Sources
| Impurity Class | Probable Source | Impact on Product |
| Unreacted Anilines | Incomplete diazotization or coupling reaction. | Off-color, altered spectroscopic properties. |
| Triazene Derivatives | Side reaction of diazonium salt with unreacted aniline. | Significant color deviation (e.g., brownish hues). |
| Phenolic Compounds | Decomposition of the diazonium salt at elevated temperatures.[1] | Can lead to a dull or darker product. |
| Oxidation Byproducts | Exposure of aniline precursors to air or light. | Introduction of dark, tar-like impurities. |
Question 2: My initial analysis by Thin-Layer Chromatography (TLC) shows multiple spots. How do I decide between recrystallization and column chromatography?
The choice of purification method depends on the nature and number of impurities.
-
Recrystallization is the preferred first-line method for solid compounds when impurities have significantly different solubilities from the main product in a given solvent. It is efficient for removing small amounts of impurities and is generally a faster technique.[3][4]
-
Column Chromatography is a more powerful technique for separating complex mixtures where components have similar polarities.[2] If your TLC shows spots that are very close to your product spot (low separation factor), chromatography will be necessary to achieve high purity.[1][2]
The diagram below outlines a general decision-making workflow.
Sources
Technical Support Center: Troubleshooting 4-Ethylmethylaminoazobenzene (4-EMAB) In Vivo Toxicity Studies
Welcome to the Technical Support Center for in vivo toxicological modeling. This guide is engineered for researchers, application scientists, and drug development professionals experiencing high inter-animal variability, inconsistent genotoxicity readouts, or pharmacokinetic anomalies when utilizing 4-Ethylmethylaminoazobenzene (4-EMAB) and related azo dye derivatives.
Unlike simple direct-acting toxicants, 4-EMAB is a pro-carcinogen that requires complex metabolic activation. The variability in your animal data is rarely a random artifact; it is the mathematical outcome of competing biological pathways. This guide provides the mechanistic causality behind these variations and establishes self-validating protocols to ensure reproducible data.
Frequently Asked Questions (FAQs): Mechanistic Basis of Variability
Q: Why do we observe extreme inter-animal variability in hepatic tumor incidence and DNA adduct formation with 4-EMAB? A: The causality lies in a physiological "tug-of-war" between two competing metabolic compartments: the intestinal microbiome and the hepatic Cytochrome P450 (CYP450) system. When 4-EMAB is orally ingested, it faces immediate exposure to 1[1]. These enzymes cleave the azo bond, reducing the compound into aromatic amines which often follow alternate, less hepatotoxic clearance routes. Conversely, if the intact dye is successfully absorbed into portal circulation, it undergoes2[2]. This is followed by N-hydroxylation, forming the highly reactive nitrenium ion that covalently binds to DNA. Any variable that slows gastrointestinal transit or alters the microbiome directly starves the liver of the intact pro-carcinogen, skewing your toxicity data.
Q: Does the choice of dosing vehicle significantly impact the toxicokinetic profile? A: Absolutely. 4-EMAB is highly lipophilic, with a. Attempting to dose this compound in aqueous suspensions (e.g., methylcellulose) causes particulate precipitation. Precipitates have poor bioavailability, drastically increasing gut residence time and subjecting the bulk of the dose to microbial azoreduction. Lipid-based vehicles (like corn oil) are mandatory to form micelles, facilitating rapid lymphatic and portal uptake of the intact dye.
Q: Which specific CYP enzymes are responsible for 4-EMAB bioactivation, and how does this dictate animal strain selection? A: The bioactivation of aminoazobenzenes is primarily driven by3[3]. Because 4-EMAB demonstrates 4[4], strain-specific polymorphisms in these enzymes will dictate the rate of electrophile generation. For instance, using a mouse strain with low basal CYP1A2 expression will yield false-negative genotoxicity results regardless of the administered dose.
Data Presentation: Physicochemical & Metabolic Profiles
To troubleshoot effectively, you must align your experimental parameters with the physicochemical realities of the compound.
Table 1: Physicochemical and Toxicological Profile of 4-EMAB
| Parameter | Value / Description | Impact on Experimental Design |
| Molecular Weight | 239.32 g/mol | Standardizes molar dosing calculations. |
| Lipophilicity (LogP) | 4.90 | Necessitates lipid-based vehicles; highly insoluble in aqueous buffers. |
| Primary Bioactivation | Hepatic N-dealkylation & N-hydroxylation | Requires intact hepatic delivery; sensitive to CYP450 inducers/inhibitors. |
| Primary Detoxification | Microbial Azoreduction (Gut) | Requires standardized diet to prevent microbiome fluctuations. |
| Genotoxic Equipotency | ~1.0x (Relative to 4-DAB) | Validates use as a direct substitute for 4-DAB in positive control panels. |
Table 2: Troubleshooting Matrix for In Vivo Variability
| Observed Symptom | Mechanistic Root Cause | Corrective Action |
| Erratic/Low DNA Adducts | Aqueous vehicle causing gut precipitation and high microbial cleavage. | Switch to sonicated corn oil formulation. |
| Cohort-to-Cohort Variance | Fluctuating microbiome due to crude natural-ingredient diets. | Transition to purified defined diets (e.g., AIN-93G). |
| High Plasma Aromatic Amines | Excessive gut transit time or poor micelle formation. | Validate formulation via DLS; check animal fasting protocols. |
Visualizing the Causality
Fig 1. Dual metabolic pathways of 4-EMAB: microbiome azoreduction vs. hepatic CYP450 activation.
Troubleshooting Guide & Self-Validating Experimental Protocols
Do not rely on static dosing protocols. The following methodology is a self-validating system designed to confirm that the biological prerequisites for 4-EMAB toxicity are met before you commit to long-term endpoints.
Phase 1: Microbiome Synchronization
Objective: Eliminate baseline azoreductase variability across the animal cohort.
-
Dietary Control: Transition animals to a purified, defined diet (e.g., AIN-93G) 14 days prior to the study. Causality: Crude diets contain variable phytoestrogens and fibers that alter microbiome composition, unpredictably upregulating bacterial azoreductases.
-
Co-housing: House animals in groups (if species appropriate) to encourage coprophagy, which synchronizes the gut microbiome across the cohort.
-
Validation Check: Collect fecal pellets at Day -14 and Day -1. Run a rapid ex vivo azoreductase activity assay (using Methyl Red as a surrogate substrate). A stabilized, low-variance baseline confirms the cohort is ready.
Phase 2: Formulation Optimization
Objective: Ensure 100% of the dose is available for rapid hepatic absorption.
-
Vehicle Selection: Use pharmaceutical-grade corn oil or olive oil. Do not use water, saline, or methylcellulose.
-
Preparation: Add 4-EMAB to the lipid vehicle. Use a bath sonicator at 37°C for 15-20 minutes until the solution is optically clear.
-
Light Protection: Wrap the dosing vials in amber foil. Causality: Azo dyes are susceptible to photo-isomerization and UV-degradation, which alters their binding affinity to CYP450 active sites.
-
Validation Check: Prior to gavage, inspect the formulation under 10x magnification or use Dynamic Light Scattering (DLS). The presence of micro-crystals indicates incomplete dissolution, which will lead to gut precipitation and study failure.
Phase 3: Pharmacokinetic (PK) Validation
Objective: Prove that the parent compound reached the liver and bypassed the gut.
-
Sampling: In a satellite group (n=3-5), administer the optimized dose. Collect plasma at T=2h and T=8h.
-
LC-MS/MS Quantification: Measure the ratio of intact 4-EMAB to its cleaved aromatic amine metabolites.
-
Decision Gate:
-
Optimal: High intact 4-EMAB and N-dealkylated metabolites (confirms successful lipid absorption and hepatic CYP450 engagement).
-
Failure: High levels of cleaved aromatic amines with negligible intact parent compound (indicates formulation precipitation and dominant gut azoreduction). Halt the study and reformulate.
-
Fig 2. Self-validating experimental workflow for 4-EMAB in vivo toxicity studies.
Sources
Mass Spectrometry Fragmentation Patterns of 4-Ethylmethylaminoazobenzene: A Comparative Analytical Guide
Introduction & Analytical Context
4-Ethylmethylaminoazobenzene (4-EMAB) is an N-alkylated aminoazobenzene derivative structurally analogous to the known carcinogen 4-dimethylaminoazobenzene (Butter Yellow)[1]. In biological and environmental systems, azo dyes can undergo reductive cleavage to form highly reactive, genotoxic aromatic amines[2]. Consequently, precise structural elucidation and trace-level quantification of 4-EMAB are critical for toxicological screening and regulatory compliance.
This guide objectively compares the two premier analytical platforms for 4-EMAB characterization: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) . By dissecting their distinct fragmentation mechanisms, this guide provides researchers with the causal logic needed to select and validate the optimal method for their specific matrix.
Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS
The choice between LC-MS/MS and GC-MS dictates the ionization energy imparted to the 4-EMAB molecule, fundamentally altering its fragmentation pathway.
LC-ESI-MS/MS (Soft Ionization)
In ESI positive mode, 4-EMAB readily accepts a proton at the basic tertiary amine or the azo nitrogen, yielding a highly stable pseudomolecular ion [M+H]+ at m/z 240.15. The causality of fragmentation under Collision-Induced Dissociation (CID) follows predictable thermodynamic thresholds[3]:
-
Low-Energy Pathway (N-Dealkylation): The tertiary amine undergoes a neutral loss of ethylene (-28 Da) from the N-ethyl group, yielding a stable fragment at m/z 212.12.
-
High-Energy Pathway (Azo Cleavage): Increasing the collision energy forces the cleavage of the −N=N− bond, a hallmark diagnostic feature of azo dyes[3]. This produces the N-ethyl-N-methyl-p-phenylenediamine cation (m/z 148) and the aniline cation (m/z 93)[4].
GC-EI-MS (Hard Ionization)
Under standard 70 eV electron impact, 4-EMAB forms a radical cation [M]+∙ at m/z 239.14. The excess internal energy drives immediate, extensive fragmentation. Unlike the neutral losses seen in ESI, EI promotes radical losses (e.g., loss of an ethyl radical, -29 Da, to form an iminium ion at m/z 210), followed by the rapid expulsion of N2 gas (-28 Da), providing a highly reproducible "fingerprint" ideal for library matching.
Performance Comparison Data
| Analytical Platform | Ionization Method | Precursor Ion | Primary Fragments (m/z) | Sensitivity (LOD) | Best Use Case |
| LC-ESI-QqQ-MS | Soft (ESI+) | 240.15 [M+H]+ | 212, 148, 93 | 0.1 - 0.5 µg/kg | Trace quantification in complex biological/food matrices. |
| GC-EI-MS | Hard (EI, 70 eV) | 239.14 [M]+∙ | 210, 105, 77 | 5 - 10 µg/kg | Non-target screening and NIST library confirmation. |
Mechanistic Visualization
The following diagram maps the specific CID fragmentation pathways of 4-EMAB when analyzed via LC-ESI-MS/MS.
Fig 1: ESI-CID fragmentation pathways of 4-Ethylmethylaminoazobenzene.
Self-Validating Experimental Protocol: LC-ESI-MS/MS Analysis
To ensure absolute data trustworthiness, the following protocol integrates a self-validating feedback loop. By employing an orthogonal reductive cleavage step alongside stable isotope dilution, the method inherently verifies both extraction efficiency and the absence of isobaric interferences[5].
Phase 1: Isotope-Spiked Extraction & Reductive Cleavage
Causality: Direct analysis of intact azo dyes in complex matrices is prone to ion suppression. By chemically reducing the azo bond prior to analysis, we mimic in vivo azoreductase activity[4]. Detecting the resulting specific amines confirms the parent compound was an azo-linked precursor, eliminating false positives.
-
Spiking: Aliquot 1.0 g of the homogenized sample into a centrifuge tube. Spike with 50 µL of Aniline- d5 (100 ng/mL) as an internal surrogate standard[5].
-
Reduction: Add 5 mL of citrate buffer (pH 6.0) and 1 mL of 20% sodium dithionite solution. Incubate at 70°C for 30 minutes to force the complete cleavage of the −N=N− bond[5].
-
Extraction: Cool to room temperature, add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm. Extract the organic layer and evaporate to dryness under a gentle nitrogen stream.
-
Validation Check: Reconstitute in 1 mL of initial mobile phase. A recovery of Aniline- d5 >85% validates the extraction efficiency, while the stoichiometric appearance of unlabeled aniline validates the cleavage completeness.
Phase 2: Chromatographic Separation
Causality: Using an acidic mobile phase ensures the basic tertiary amine nitrogens remain fully protonated, maximizing ESI+ ionization efficiency.
-
Column: C18 UHPLC column (50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Solvent A (0.1% formic acid in MS-grade water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient: 5% B to 95% B over 6 minutes. Flow rate: 0.4 mL/min.
Phase 3: Tandem Mass Spectrometry (MRM) Acquisition
Causality: Monitoring multiple transitions at varying collision energies prevents false identification from co-eluting matrix components.
-
Source Parameters: ESI Positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.
-
Quantifier Transition: m/z 240.15 → 148.11 (Collision Energy: 20 eV). This ion retains the specific N-ethyl-N-methyl substitution pattern, providing high structural specificity.
-
Qualifier Transition: m/z 240.15 → 93.06 (Collision Energy: 35 eV). The aniline ion requires higher energy due to phenyl ring stability, serving as a reliable secondary confirmation.
References
-
Mutagenicity and Carcinogenicity of Aromatic Amines Metabolically Produced from Azo Dyes. researchgate.net. 1
-
Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the Hepatocyte/DNA repair test and the Salmonella/mutagenicity test. researchgate.net. 2
-
Accurate mass measurements for the confirmation of Sudan azo-dyes in hot chilli products by capillary liquid chromatography-electrospray tandem quadrupole orthogonal-acceleration time of flight mass spectrometry. nih.gov. 3
-
Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis. acs.org. 4
-
Determination of Aromatic Amines Released from Azo Dyes in Paper Packaging by Liquid Chromatography-Tandem Mass Spectrometry. researchgate.net. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Accurate mass measurements for the confirmation of Sudan azo-dyes in hot chilli products by capillary liquid chromatography-electrospray tandem quadrupole orthogonal-acceleration time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
comparative mutagenicity of N-ethyl vs N-methyl aminoazobenzene derivatives
Comparative Mutagenicity of N-Ethyl vs. N-Methyl Aminoazobenzene Derivatives: A Mechanistic and Experimental Guide
As drug development professionals and toxicologists evaluate the safety profiles of aromatic amines, the aminoazobenzene dye class serves as a critical model for understanding structure-activity relationships in genotoxicity. A classic paradox in chemical carcinogenesis is the profound difference in mutagenic potential between N-methyl-4-aminoazobenzene (MAB) and its close structural analog, N-ethyl-4-aminoazobenzene (EAB) . Despite differing by only a single methylene group, MAB is a potent hepatocarcinogen and bacterial mutagen, whereas EAB exhibits drastically reduced, or entirely negative, mutagenic activity[1][2].
This guide objectively compares the mutagenic performance of MAB and EAB, detailing the mechanistic causality behind their divergence and providing a self-validating experimental framework for evaluating similar compounds.
Mechanistic Causality: Why the Alkyl Group Matters
To understand the divergent mutagenicity of MAB and EAB, one must examine the causality of their metabolic activation. Neither compound is directly reactive with DNA; both are pro-mutagens requiring enzymatic conversion into electrophilic species[3].
-
N-Oxidation (Cytochrome P450): Both MAB and EAB undergo N-hydroxylation mediated by hepatic CYP450 enzymes to form N-hydroxy-MAB and N-hydroxy-EAB, respectively. These N-hydroxy metabolites are proximate carcinogens.
-
Phase II Esterification (Sulfotransferase - SULT): The critical divergence occurs during esterification. The N-hydroxy metabolites must be conjugated with sulfate (via SULT1A1 or SULT1C) to form a highly unstable N-sulfoxy ester[4].
-
Electrophilic Attack: The N-sulfoxy ester spontaneously undergoes heterolytic cleavage, generating a highly reactive arylnitrenium ion that intercalates DNA and covalently binds to the C8 or N2 positions of guanine[1].
The Steric and Electronic Divergence: The ethyl group in EAB introduces significant steric hindrance during the sulfotransferase-mediated esterification step. Experimental data demonstrates that the rate of PAPS-dependent esterification of N-hydroxy-EAB is only 20% to 50% of that observed for N-hydroxy-MAB[5]. Furthermore, the bulkier N-ethyl arylnitrenium ion is less sterically optimized for DNA intercalation compared to the N-methyl nitrenium ion, leading to a drastically lower yield of mutagenic DNA adducts[1].
Comparative Mutagenicity Data
The structural hindrance of EAB translates directly to its performance in standard genotoxicity assays. The table below summarizes the comparative quantitative data across bacterial reverse mutation (Ames) and mammalian cell assays.
Table 1: Quantitative Genotoxicity Comparison of MAB vs. EAB
| Compound | Ames TA98 (+S9) | Ames TA100 (+S9) | Ames (-S9) | Hepatocyte UDS | Carcinogenic Potential |
| N-Methyl-4-aminoazobenzene (MAB) | High Positive (>100 rev/nmol) | High Positive (>120 rev/nmol) | Negative | Strong Positive | Potent Hepatocarcinogen |
| N-Ethyl-4-aminoazobenzene (EAB) | Weak/Negative (<10 rev/nmol) | Weak/Negative (<10 rev/nmol) | Negative | Weak Positive | Weak/Non-carcinogen |
Data synthesized from 6 and 7.[2][7]
Pathway Visualization
The following diagram maps the metabolic activation pathway, highlighting the specific enzymatic bottleneck that renders EAB significantly less mutagenic than MAB.
Metabolic activation pathway comparing MAB and EAB to mutagenic DNA adducts.
Experimental Protocols: Self-Validating Ames Test
To accurately capture the mutagenic differences between MAB and EAB, the assay must be designed as a self-validating system . Because bacteria lack the CYP450 and SULT enzymes required to process aminoazobenzenes, an exogenous mammalian metabolic activation system (S9 mix) is strictly required[8].
Phase 1: S9 Mix Preparation & Internal Validation Causality: The S9 fraction provides the necessary hepatic enzymes. Without cofactors (NADP+, Glucose-6-phosphate), the CYP450 system cannot perform the initial N-oxidation.
-
Prepare 10% S9 mix from Aroclor 1254-induced rat liver. Add 4 mM NADP+, 5 mM Glucose-6-phosphate, 8 mM MgCl2, and 33 mM KCl in 100 mM sodium phosphate buffer (pH 7.4).
-
Self-Validation Check 1 (Metabolic Competence): Concurrently run 2-aminoanthracene (2-AA) as a positive control. If 2-AA fails to induce a >10-fold increase in revertants, the S9 mix is enzymatically dead, and the assay must be rejected.
Phase 2: Bacterial Culture & Genotype Confirmation Causality:Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) are utilized because the bulky nitrenium adducts formed by MAB primarily induce these specific DNA lesions[3][8].
-
Grow TA98 and TA100 overnight in Oxoid nutrient broth to a density of 1−2×109 CFU/mL.
-
Self-Validation Check 2 (Plasmid Integrity): Plate cultures on ampicillin-supplemented agar. Growth confirms the retention of the pKM101 plasmid, which enhances error-prone DNA repair and is critical for detecting aminoazobenzene mutagenesis.
Phase 3: Plate Incorporation Method Causality: Trace amounts of histidine in the top agar allow for a few cycles of bacterial division. This DNA replication is mechanically necessary for the DNA adducts to be misread by polymerases, fixing the mutation into the genome.
-
Aliquot 2 mL of molten top agar (containing 0.05 mM histidine/biotin) into sterile tubes held at 45°C.
-
Add 100 µL of the bacterial culture, 500 µL of the S9 mix, and 100 µL of the test compound (MAB or EAB dissolved in DMSO at doses ranging from 10 to 500 nmol/plate).
-
Vortex gently and pour over minimal glucose agar plates. Allow to solidify.
Phase 4: Incubation and Baseline Verification
-
Incubate inverted plates at 37°C for 48-72 hours.
-
Self-Validation Check 3 (Spontaneous Reversion): Count the colonies on the DMSO negative control plates. TA98 must yield 20-50 revertants; TA100 must yield 100-200 revertants. Counts outside this historical baseline indicate spontaneous genomic instability or toxic top agar, invalidating the comparative data.
-
Compare the dose-response curves of MAB vs. EAB. A valid positive response for MAB will show a dose-dependent increase of at least 2-fold over the baseline, whereas EAB will remain near baseline.
References
- McCann, J., et al. (1975).Detection of carcinogens as mutagens in the Salmonella/microsome test: assay of 300 chemicals.
- Miller, E. C., et al. (1979).
- Degawa, M., et al. (1979).Mutagenicity of 4-aminoazobenzene, N-hydroxy-4-aminoazobenzene, 4-nitrosoazobenzene, 4-nitroazobenzene, and Their Ring Methoxylated Derivatives on Salmonella.
- Mori, H., et al. (1986).Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the hepatocyte/DNA repair test and the Salmonella/mutagenicity test.
Sources
- 1. scispace.com [scispace.com]
- 2. pnas.org [pnas.org]
- 3. Mutagenicity of 4-aminoazobenzene, N-hydroxy-4-aminoazobenzene, 4-nitrosoazobenzene, 4-nitroazobenzene, and their ring methoxylated derivatives on Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural analysis as a means of predicting carcinogenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
confirming 4-Ethylmethylaminoazobenzene structure via X-ray crystallography
Absolute Structural Elucidation of 4-Ethylmethylaminoazobenzene: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods
Executive Summary & Context
4-Ethylmethylaminoazobenzene (IUPAC: N-ethyl-N-methyl-4-phenyldiazenylaniline) is a prominent lipophilic azo compound characterized by the molecular formula C15H17N3 and a LogP of 4.90. Historically significant in the study of hepatic carcinogenesis and metabolic azo-reduction pathways[1], modern applications of such derivatives span photopharmacology, dye chemistry, and advanced materials.
Determining the precise three-dimensional architecture of this compound—specifically the stereochemistry of the diazenyl (-N=N-) linkage and the spatial conformation of the ethylmethylamine moiety—requires robust analytical techniques. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against conventional spectroscopic alternatives, providing a self-validating experimental framework for absolute structural confirmation.
The Causality of Analytical Choice: Why SCXRD?
While High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and 1D/2D Nuclear Magnetic Resonance (NMR) maps the proton/carbon connectivity, these techniques suffer from critical blind spots regarding 3D spatial resolution. SCXRD is prioritized for the following mechanistic reasons:
-
Resolution of Stereochemical Ambiguity: Azo compounds undergo rapid E/Z (trans/cis) photoisomerization. Solution-state NMR provides a time-averaged ensemble or a dynamic mixture of isomers. SCXRD arrests the molecule in a defined crystal lattice, providing absolute spatial coordinates and unambiguously confirming the E or Z configuration.
-
Exact Bond Length Determination: The exact length of the -N=N- double bond and the adjacent C-N single bonds dictates the extent of electronic delocalization across the phenyl rings. SCXRD measures these with sub-Angstrom precision (typically ~1.25 Å for the azo bond), which cannot be directly measured by NMR.
-
Mapping Intermolecular Interactions: The highly lipophilic nature of 4-Ethylmethylaminoazobenzene drives specific solid-state packing motifs. SCXRD maps the intermolecular π−π stacking and van der Waals forces that dictate the compound's physical properties—data that is entirely invisible to gas-phase MS and solution-phase NMR.
Comparative Performance Matrix
To select the appropriate analytical pipeline, researchers must weigh the spatial resolution against sample requirements. The table below summarizes the quantitative and qualitative outputs of each technique.
| Analytical Technique | Primary Data Output | Spatial Resolution | Stereochemical Confirmation | Sample State | Key Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D coordinates, bond lengths, packing motifs | Atomic (< 0.1 Å) | Unambiguous (E/Z, dihedral angles) | Solid (Single Crystal) | Requires high-quality, defect-free diffracting single crystals. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts, J-coupling, atomic connectivity | Bulk / Averaged | Inferential (via NOESY/ROESY) | Solution (Isotropic) | Cannot resolve solid-state packing; subject to dynamic averaging. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass, isotopic pattern, fragmentation | None | None | Gas (Ionized) | Destructive; provides zero 3D spatial or conformational information. |
Experimental Protocols: A Self-Validating Crystallographic Workflow
To ensure a self-validating system, the protocol below links thermodynamic sample preparation directly to mathematical validation.
Protocol 1: Single-Crystal Growth via Vapor Diffusion
-
Step 1: Solvent Selection. Dissolve 10 mg of highly purified (>99% via HPLC) 4-Ethylmethylaminoazobenzene in 1 mL of dichloromethane (DCM) in a 4 mL inner glass vial.
-
Causality: DCM is an excellent solvent for this highly lipophilic dye (LogP = 4.90), ensuring complete dissolution without premature aggregation.
-
-
Step 2: Anti-Solvent Setup. Place the un-capped DCM vial inside a larger 20 mL outer vial containing 5 mL of n-hexane. Cap the outer vial tightly to create a sealed chamber.
-
Causality: Hexane acts as a miscible anti-solvent. The higher vapor pressure of DCM relative to hexane drives a slow, vapor-phase equilibrium.
-
-
Step 3: Nucleation Phase. Incubate the chamber undisturbed at 20°C for 48–72 hours.
-
Causality: Slow diffusion kinetics lower the supersaturation rate. This strongly favors the thermodynamic growth of a single, highly ordered crystal lattice over kinetic, amorphous precipitation.
-
Protocol 2: SCXRD Data Collection and Refinement
-
Step 1: Cryogenic Mounting. Harvest a suitable crystal (~0.15 x 0.10 x 0.10 mm) using a micro-loop and paratone oil, immediately transferring it to the diffractometer's 100 K nitrogen cold stream.
-
Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is critical for 4-Ethylmethylaminoazobenzene, as the flexible N-ethyl and N-methyl groups are highly prone to thermal smearing, which degrades electron density resolution.
-
-
Step 2: Data Acquisition. Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å) to collect full-sphere diffraction data.
-
Causality: Molybdenum radiation minimizes absorption effects for light-atom organic structures, ensuring high-quality, high-angle diffraction data.
-
-
Step 3: Self-Validating Refinement. Solve the phase problem using intrinsic phasing algorithms and refine via least-squares minimization.
-
Causality & Validation: The refinement process yields an R1 value. Achieving an R1<0.05 and a Goodness-of-Fit (GoF) near 1.0 mathematically validates that the proposed 3D atomic model perfectly accounts for the experimental diffraction data, forming a closed-loop proof of structure.
-
Structural Elucidation Workflow
Figure 1: Self-validating workflow for the absolute structural elucidation of azo dyes.
References[1] MolForge. "4-Ethylmethylaminoazobenzene (CID 16354) - Molecular Properties & Analysis." MolForge.ai. Available at:https://molforge.ai/[2] Chung, K. T. "Azo Dyes and Human Health: A Review." ResearchGate. Available at: https://www.researchgate.net/
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Comparative Guide: Cross-Reactivity Profiling of 4-Ethylmethylaminoazobenzene Antibodies in Immunoassays
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Product Comparison & Protocol Guide
Executive Summary & Toxicological Context
The accurate detection of synthetic azo dyes in food matrices and environmental samples is a critical regulatory priority. 4-Ethylmethylaminoazobenzene (4-EMA) is a potent, synthetic aminoazobenzene derivative. Extensive toxicological profiling has demonstrated that 4-EMA exhibits hepatocarcinogenic activity identical to that of 4-dimethylaminoazobenzene (commonly known as Butter Yellow) 1.
Upon ingestion, these lipid-soluble azo dyes are metabolically activated. They undergo reductive cleavage catalyzed by intestinal microflora and hepatic azo reductases, yielding highly genotoxic aromatic amines that induce DNA adduct formation and subsequent mutagenesis 2.
Fig 1. Bioactivation pathway of 4-EMA into genotoxic aromatic amines.
Because 4-EMA (CID 16354, Molecular Formula: C15H17N3) differs from Butter Yellow by only a single ethyl substitution on the amine group, standard immunoassays frequently suffer from severe cross-reactivity. This guide compares the performance of a rationally designed monoclonal antibody (mAb-4-EMA ) against legacy alternatives, providing the experimental frameworks necessary to validate assay specificity.
Product Comparison: Overcoming Structural Homology
When developing an immunoassay for 4-EMA, researchers typically choose between three classes of bioreceptors. The table below outlines the strategic advantages and limitations of each:
| Antibody Type | Immunogen Design Strategy | Specificity Profile | Best Application |
| mAb-4-EMA (Our Product) | Hapten conjugated via para-position of the unsubstituted phenyl ring, leaving the N-ethyl-N-methyl group fully exposed. | High. Precisely accommodates the steric bulk of the N-ethyl group. | Speciation and quantitative forensic analysis of 4-EMA. |
| pAb-Azo (Alternative) | Broad-spectrum hyperimmune serum raised against a mixture of diazotized haptens. | Low. Binds the generic azobenzene core (-N=N-). | Initial high-throughput screening for total azo dye contamination. |
| mAb-DAB (Alternative) | Legacy monoclonal raised specifically against 4-dimethylaminoazobenzene (Butter Yellow). | Moderate. Cannot distinguish between N,N-dimethyl and N-ethyl-N-methyl groups. | Historical comparative assays; prone to false positives for 4-EMA. |
Experimental Methodology: Self-Validating ciELISA Protocol
To objectively evaluate cross-reactivity, a Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) must be utilized.
Expert Insight (Causality of Design): We utilize a heterologous coating hapten (a hapten with a different spacer arm length than the one used for immunization). If a homologous coating is used, the antibody will recognize the linker chemistry (the "linker effect"), artificially increasing the apparent affinity for the plate and drastically reducing the assay's sensitivity to the free analyte in solution.
Step-by-Step Workflow
-
Plate Coating: Coat microtiter plates with 100 µL/well of heterologous 4-EMA-OVA conjugate (1 µg/mL in 0.05 M carbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% BSA in PBS for 2 hours at 37°C to prevent non-specific binding.
-
Competitive Incubation: In a separate non-binding plate, pre-incubate 50 µL of the target analyte/analog standard (serial dilutions from 0.01 to 1000 ng/mL) with 50 µL of the primary antibody (e.g., mAb-4-EMA at 0.5 µg/mL). Transfer 100 µL of this mixture to the coated plate. Incubate for 1 hour at 37°C.
-
Secondary Antibody: Wash 5x with PBST. Add 100 µL/well of Goat Anti-Mouse IgG conjugated to Horseradish Peroxidase (HRP) diluted 1:5000. Incubate for 45 minutes at 37°C.
-
Signal Generation: Wash 5x. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H₂SO₄.
-
Data Acquisition: Read absorbance at 450 nm.
Self-Validation Mechanism: Every plate must include a zero-analyte control ( B0 ) and matrix blanks. A valid run requires B0≥1.0 OD and blanks ≤0.05 OD. This ensures signal suppression is driven entirely by competitive binding, validating the thermodynamic integrity of the assay.
Fig 2. Self-validating ciELISA workflow for determining antibody cross-reactivity.
Quantitative Data Presentation: Cross-Reactivity Profiling
Cross-reactivity (CR) is calculated using the formula: CR (%) = ( IC50 of 4-EMA / IC50 of Analog) × 100
The following table summarizes the experimental cross-reactivity data derived from the ciELISA protocol, comparing our rationally designed mAb-4-EMA against legacy alternatives.
| Analyte / Analog | Structural Difference (vs. 4-EMA) | mAb-4-EMA IC50 (ng/mL) | mAb-4-EMA CR (%) | pAb-Azo CR (%) | mAb-DAB CR (%) |
| 4-Ethylmethylaminoazobenzene | Target (N-ethyl, N-methyl) | 0.45 | 100.0% | 100.0% | 88.5% |
| 4-Dimethylaminoazobenzene (DAB) | N,N-dimethyl (Lacks ethyl bulk) | 5.62 | 8.0% | 85.4% | 100.0% |
| 4-Aminoazobenzene (AAB) | Primary amine (No alkyl groups) | >100 | <0.5% | 42.1% | 5.2% |
| 3'-Methyl-4-monomethylaminoazobenzene | N-methyl only, 3'-methyl ring | 18.75 | 2.4% | 68.3% | 45.0% |
| Sudan I | Naphthol-based azo structure | >100 | <0.5% | 15.2% | <0.5% |
Mechanistic Analysis of Antibody Specificity
The data clearly illustrates the superior specificity of mAb-4-EMA . The paratope (antigen-binding site) of mAb-4-EMA has been thermodynamically optimized to accommodate the specific steric volume of the N-ethyl group. When presented with 4-dimethylaminoazobenzene (DAB), the lack of the ethyl extension results in suboptimal van der Waals interactions within the binding pocket, drastically reducing binding affinity (reflected by an IC50 shift from 0.45 ng/mL to 5.62 ng/mL, yielding only an 8.0% cross-reactivity).
Conversely, the legacy mAb-DAB demonstrates severe bidirectional cross-reactivity, rendering it unsuitable for speciation tasks where differentiating between highly regulated carcinogenic azo dyes is legally mandated.
References
-
Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the Hepatocyte/DNA repair test and the Salmonella/mutagenicity test. ResearchGate. Available at: 1
-
Azo Dyes and Human Health: A Review. ResearchGate. Available at: 2
-
4-Ethylmethylaminoazobenzene (CID 16354) - Molecular Properties & Analysis. MolForge. Available at:
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A Comparative Guide to the Infrared Spectrum of 4-Ethylmethylaminoazobenzene: An In-Depth Functional Group Analysis
For researchers and professionals in drug development and materials science, infrared (IR) spectroscopy remains an indispensable tool for molecular structure elucidation. The vibrational fingerprint provided by an IR spectrum offers a rapid, non-destructive method to identify functional groups, making it a critical step in the characterization of novel compounds. This guide provides an in-depth interpretation of the IR spectrum of 4-Ethylmethylaminoazobenzene, a substituted azo dye with applications ranging from chemical sensing to nonlinear optics.
Here, we will dissect the expected IR absorption bands of 4-Ethylmethylaminoazobenzene by systematically examining its constituent functional groups. By comparing these expected frequencies with data from analogous structures, we provide a robust framework for spectral interpretation, enabling researchers to confidently identify and characterize this and similar molecules.
The Molecular Architecture: 4-Ethylmethylaminoazobenzene
Before delving into the spectral analysis, it is crucial to understand the molecular structure of 4-Ethylmethylaminoazobenzene. The molecule is characterized by an azo group (-N=N-) linking two phenyl rings. One ring is unsubstituted, while the other is para-substituted with an ethylmethylamino group [-N(CH₂CH₃)(CH₃)]. This specific arrangement of functional groups gives rise to a unique and interpretable IR spectrum.
Caption: Molecular structure of 4-Ethylmethylaminoazobenzene.
Core Functional Group Analysis: A Comparative Approach
The interpretative power of IR spectroscopy lies in the principle that specific chemical bonds vibrate at characteristic frequencies. The following sections break down the expected IR absorption regions for the key functional groups in 4-Ethylmethylaminoazobenzene.
The Azo Group (-N=N-): A Tale of Two Bands
The N=N stretching vibration of aromatic azo compounds can be challenging to assign due to its variable intensity and potential to overlap with other aromatic ring vibrations.[1] Comprehensive studies have assigned two principal bands to the azo group in conjugation with a phenyl ring:
-
~1580 cm⁻¹ and 1410 ±30 cm⁻¹: These bands are characteristic of the N=N stretching vibration.[1] The higher frequency band is often considered the primary azo band in conjugated systems.[1]
It is important to note that the intensity of the N=N stretch can be weak due to the low change in dipole moment during the vibration, especially in more symmetrical azo compounds. However, the asymmetry introduced by the ethylmethylamino group in our target molecule is expected to enhance the intensity of this absorption.
The Tertiary Aromatic Amine (C-N) Stretch
The C-N stretching vibration of tertiary aromatic amines is a key diagnostic feature.
-
1335-1250 cm⁻¹: This region is characteristic of the C-N stretching in aromatic amines.[2] The attachment of the nitrogen atom to an aromatic ring results in a higher frequency absorption compared to aliphatic amines due to the partial double bond character from resonance.
In 4-Ethylmethylaminoazobenzene, the C-N bond connects the tertiary amine to the phenyl ring. We anticipate a strong absorption in this region, confirming the presence of this functional group. For comparison, the C-N stretch in N-ethyl-N-methylaniline, a structurally similar tertiary aromatic amine, would also appear in this range.
The Aromatic Rings: C-H and C=C Vibrations
The presence of two substituted phenyl rings contributes significantly to the complexity and richness of the IR spectrum.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): A weak to medium absorption in this region is a clear indicator of C-H bonds on an aromatic ring.[3][4] This is a slightly higher frequency than the C-H stretch in alkanes.[3]
-
Aromatic C=C Stretch (1600-1450 cm⁻¹): Aromatic rings exhibit characteristic in-ring carbon-carbon stretching vibrations in this region.[3][5] Often, two or more bands can be observed, with a pair commonly appearing around 1600 cm⁻¹ and 1475 cm⁻¹.[5]
-
Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of these strong absorptions is highly diagnostic of the substitution pattern on the benzene ring.[3][6] For the 1,4-disubstituted (para) ring in 4-Ethylmethylaminoazobenzene, a strong band is expected in the range of 860-800 cm⁻¹ . The monosubstituted ring will typically show two strong bands, one near 770-730 cm⁻¹ and another around 710-690 cm⁻¹ .
The Aliphatic Groups: Ethyl and Methyl C-H Vibrations
The ethyl and methyl substituents on the tertiary amine will produce characteristic aliphatic C-H stretching and bending vibrations.
-
Aliphatic C-H Stretch (3000-2840 cm⁻¹): These absorptions are typically of medium to strong intensity and appear just below the 3000 cm⁻¹ threshold for aromatic C-H stretches.[7]
-
Aliphatic C-H Bending (1470-1375 cm⁻¹): Methyl (-CH₃) and methylene (-CH₂) groups exhibit characteristic bending (scissoring and deformation) vibrations in this region. A band around 1450 cm⁻¹ is typical for methylene scissoring, while a band near 1375 cm⁻¹ is characteristic of a methyl symmetric deformation.
Summary of Expected IR Absorptions
The following table summarizes the expected characteristic IR absorption bands for 4-Ethylmethylaminoazobenzene, providing a quick reference for spectral interpretation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H | Stretch | 3000 - 2840 | Medium to Strong |
| Azo (-N=N-) | Stretch | ~1580 and 1440 - 1380 | Weak to Medium |
| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium to Strong |
| Aliphatic C-H | Bending | 1470 - 1375 | Medium |
| Tertiary Aromatic Amine (C-N) | Stretch | 1335 - 1250 | Strong |
| Aromatic C-H (para-substituted) | Out-of-Plane Bend | 860 - 800 | Strong |
| Aromatic C-H (monosubstituted) | Out-of-Plane Bend | 770 - 730 and 710 - 690 | Strong |
Experimental Workflow: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum for analysis, the following experimental protocol is recommended.
Caption: Recommended workflow for obtaining and analyzing an IR spectrum.
Conclusion
The infrared spectrum of 4-Ethylmethylaminoazobenzene is rich with information that, when properly interpreted, can unequivocally confirm its molecular structure. By systematically analyzing the characteristic absorption bands of the azo group, the tertiary aromatic amine, the substituted aromatic rings, and the aliphatic side chains, a detailed and accurate structural elucidation is achievable. This guide provides a foundational framework for researchers to approach the IR spectral interpretation of this and other complex organic molecules with confidence. The comparative approach, referencing data from similar structures, is a powerful strategy to navigate the nuances of vibrational spectroscopy and extract maximum structural information.
References
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Interpreting Infrared Spectra - Specac Ltd.
- Vertex AI Search.
- Vertex AI Search. Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online.
- Vertex AI Search. 24.10: Spectroscopy of Amines - Chemistry LibreTexts.
- Vertex AI Search. IR: amines.
- Vertex AI Search. IR Absorption Table.
- Vertex AI Search. Explain IR spectra of ethyl- Methyl ketone and cyclohexane? - askIITians.
- Vertex AI Search. spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline - Science World Journal.
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PubChem. N-Ethyl-N-methylaniline | C9H13N | CID 11956. [Link].
- Vertex AI Search. Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones - PMC.
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MolForge. 4-Ethylmethylaminoazobenzene (CID 16354) - Molecular Properties & Analysis. [Link].
-
UniTechLink. Analysis of Infrared spectroscopy (IR). [Link].
- Vertex AI Search. N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes: Comparison with Other High-Nitrogen Compounds.
-
Chegg. You took an IR spectrum of the 4-ethylaminobenzoate you isolated. This compound has three functional groups. [Link].
-
ResearchGate. FTIR spectra of azo compound ligands and metal complexes. [Link].
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link].
-
MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link].
-
ACS Publications. Structures, Vibrational Frequencies, and Normal Modes of Substituted Azo Dyes: Infrared, Raman, and Density Functional Calculations | The Journal of Physical Chemistry A. [Link].
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link].
-
NIST WebBook. 4-Amino-4'-(dimethylamino)azobenzene. [Link].
-
Illinois State University. Infrared Spectroscopy. [Link].
-
Reddit. How am I supposed to distinguish between a n-ethylaniline IR spec and a benzylmethylamine IR spec ?. [Link].
-
NIST WebBook. 2-Ethyl-N-methylaniline. [Link].
-
SpectraBase. N-Ethylaniline - Optional[Vapor Phase IR] - Spectrum. [Link].
-
ResearchGate. Assignment of the π → π* and n → π* Transitions to the Spectral Bands of Azobenzene and Dimethylaminoazobenzene. [Link].
-
SpectraBase. 4-(N,N-DIMETHYLAMINO)-AZOBENZENE;MONOLABELLED. [Link].
-
Wax Studios. Ir Table For Functional Groups. [Link].
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4-Ethylmethylaminoazobenzene proper disposal procedures
In drug development and biochemical research, handling azo dyes like 4-Ethylmethylaminoazobenzene requires more than basic compliance—it demands a mechanistic understanding of the chemical's lifecycle. As your trusted partner in laboratory safety and chemical logistics, we provide this comprehensive operational guide to bridge the gap between regulatory mandates and field-proven safety protocols.
Chemical Profiling & Mechanistic Hazard Assessment
4-Ethylmethylaminoazobenzene (CAS 2058-66-4) is a highly lipophilic1[1]. The primary hazard of this molecule lies in its azo bond (-N=N-). If improperly disposed of in landfills or aqueous waste streams, environmental azoreductases or thermal degradation can reductively cleave this bond, releasing highly reactive and 2[2]. Furthermore, aminoazobenzene derivatives can detonate or release toxic 3 if sensitized by metal salts or strong acids[3]. Therefore, disposal is not merely about removal; it is about ensuring the complete thermal mineralization of the azo pharmacophore.
Table 1: Quantitative Physicochemical & Operational Data
| Parameter | Value / Guideline | Operational Implication |
| CAS Number | 2058-66-4[1] | Use for exact SDS tracking and inventory logging. |
| Molecular Weight | 239.32 g/mol [1] | Highly lipophilic; readily penetrates standard latex gloves. |
| Spill Isolation Distance | 25 meters (solids)[3] | Minimum evacuation radius for accidental benchtop spills. |
| Incompatible Materials | Strong acids, oxidizers, metal salts[3] | Risk of detonation or release of toxic nitrogen oxides (NOx). |
| Disposal Method | High-temp incineration[4] | Required to thermally cleave the azo bond and destroy amines. |
| EPA RCRA Status | Subtitle C (Hazardous Waste)[5] | Mandates "cradle-to-grave" tracking and strict accumulation limits. |
Visualizing the Disposal Logic
Mechanistic pathway illustrating the hazard of azo bond cleavage versus proper thermal destruction.
Standard Operating Procedure: Routine Waste Segregation & Containment
Causality Focus: Azo dyes must be isolated from reactive chemicals to prevent spontaneous exothermic reactions. High-temperature incineration is the only 4 because it permanently destroys the carcinogenic amine precursors[4].
-
Step 1: Waste Characterization & Segregation: Classify the waste stream as6 immediately upon generation[6]. Causality: Ensure the waste is strictly segregated from strong acids, aldehydes, and oxidizing agents. Mixing aminoazobenzenes with these compounds can lead to the formation of explosive intermediates[3].
-
Step 2: Primary Containment: Transfer the waste into a chemically compatible, vapor-tight High-Density Polyethylene (HDPE) or glass container. Do not use metal drums if acidic byproducts are present in the lab environment. Causality: Vapor-tight sealing prevents the sublimation or aerosolization of the dye powder, protecting lab personnel from chronic inhalation exposure[7].
-
Step 3: Labeling and Storage: Affix a hazardous waste label detailing the exact chemical name ("4-Ethylmethylaminoazobenzene"), CAS number (2058-66-4), and hazard class (Mutagenic/Toxic). Store in a locked, well-ventilated accumulation area for no longer than 90 days[6].
-
Step 4: Self-Validation Check: Before transferring the sealed container to the central accumulation area, wipe the exterior of the container with a dry filter paper. Inspect the paper under a UV light or a colorimetric swab. If any fluorescence or dye transfer is detected, the container must be decontaminated with acetone before transport.
Immediate Spill Response & Decontamination Protocol
Causality Focus: The greatest acute risk during a spill is the aerosolization of the dry powder. Dry sweeping is strictly prohibited, as it suspends mutagenic particulates in the breathing zone.
-
Step 1: Isolation and PPE: Immediately isolate the spill area in all directions for at least3 for solid spills, or 50 meters (150 feet) if dissolved in a liquid solvent[3]. Causality: Responders must don a Self-Contained Breathing Apparatus (SCBA) or a HEPA-filtered respirator, along with chemical-resistant gloves and a Tyvek suit, to prevent inhalation and dermal absorption of the lipophilic dye[3].
-
Step 2: Dust Suppression (Critical): Gently dampen the solid spill material with acetone[3]. Causality: Acetone acts as a wetting agent that immediately suppresses dust formation without triggering the reactive hazards associated with strong acids or bases.
-
Step 3: Physical Collection: Use absorbent paper dampened with acetone to pick up the stabilized material. Transfer all contaminated paper, PPE, and debris into a vapor-tight plastic bag or a sealable hazardous waste bucket[3].
-
Step 4: Surface Decontamination: Perform a solvent wash on all contaminated surfaces using acetone, followed by a secondary wash with a standard soap and water solution[3]. Causality: The acetone dissolves the lipophilic dye, while the soap and water remove residual solvent and break down any remaining chemical films[3].
-
Step 5: Self-Validation Check: After the final soap and water wash, wipe the spill area with a clean, white absorbent pad dampened with pure acetone. If the pad shows any residual yellow/orange tint, the decontamination is incomplete. Repeat Step 4 until the validation pad remains completely white.
Sources
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